N-Succinyl-L-tyrosine
Description
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Properties
IUPAC Name |
4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAEOWQOQIWJT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432580 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374816-32-7 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Succinyl-L-tyrosine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine that holds potential for various research applications, including its use as a standard in metabolic studies and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailed protocols for its characterization, and an exploration of its potential role in cellular signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, identify, and utilize this compound in their research endeavors.
Introduction
N-acyl amino acids are a class of molecules that have garnered significant interest in various scientific fields due to their diverse biological activities and applications. This compound, a derivative formed by the acylation of the amino group of L-tyrosine with a succinyl group, is a compound of interest for several reasons. It has been identified as a byproduct in the fermentation process leading to clavulanic acid, highlighting its presence in biological systems under certain conditions.[1][2] Furthermore, enzymatic "green synthesis" methods have been explored for its production, suggesting its potential as a taste enhancer.[3] For research purposes, this compound can serve as a valuable impurity standard for the quality control of drug products and as a tool to investigate metabolic pathways.[4]
This guide provides a detailed methodology for the chemical synthesis of this compound via the reaction of L-tyrosine with succinic anhydride under basic conditions. It further outlines a comprehensive characterization workflow employing modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Finally, this document explores the potential biological relevance of this compound by examining the well-established signaling pathways of its constituent molecule, succinate.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between L-tyrosine and succinic anhydride. The amino group of L-tyrosine acts as the nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring, leading to the formation of an amide bond. The reaction is typically carried out in an aqueous basic solution to deprotonate the amino group, thereby increasing its nucleophilicity, and to solubilize the starting materials.
Experimental Protocol: Chemical Synthesis
This protocol is based on established methods for the N-acylation of amino acids.
Materials:
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L-Tyrosine
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Succinic Anhydride
-
Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
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Standard laboratory glassware (beakers, flasks, etc.)
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Magnetic stirrer and stir bar
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pH meter or pH paper
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Ice bath
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
-
Dissolution of L-Tyrosine: In a beaker, dissolve L-tyrosine in a 2M aqueous solution of sodium hydroxide with stirring until a clear solution is obtained. The basic conditions deprotonate the amino group of L-tyrosine, making it a more potent nucleophile.
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Reaction with Succinic Anhydride: While monitoring the pH and maintaining it in the range of 8-10 with the dropwise addition of 2M NaOH, slowly add succinic anhydride to the L-tyrosine solution in small portions. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C, using an ice bath if necessary.
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Reaction Completion: After the complete addition of succinic anhydride, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.
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Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. The acidification protonates the carboxyl groups, causing the this compound product to precipitate out of the solution as a white solid.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
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Purification by Recrystallization: Transfer the crude product to a flask and add a minimal amount of hot water or an ethanol/water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅NO₆ | [1] |
| Molecular Weight | 281.26 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥97% | [2] |
| CAS Number | 374816-32-7 | [1][2][4] |
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from various analytical techniques used to characterize this compound. Note that experimental values may vary slightly depending on the specific instrumentation and conditions used.
Table 3.2.1: Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Aromatic protons (ortho to -CH₂) |
| ~6.85 | d | 2H | Aromatic protons (ortho to -OH) |
| ~4.50 | dd | 1H | α-proton of tyrosine |
| ~3.10 | dd | 1H | β-proton of tyrosine (diastereotopic) |
| ~2.95 | dd | 1H | β-proton of tyrosine (diastereotopic) |
| ~2.60 | t | 2H | Methylene protons of succinyl (-CH₂-CO-) |
| ~2.50 | t | 2H | Methylene protons of succinyl (-CH₂-CO-) |
Table 3.2.2: Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~178 | Carboxyl carbon (tyrosine) |
| ~177 | Carboxyl carbon (succinyl) |
| ~175 | Amide carbonyl carbon |
| ~156 | Aromatic carbon (C-OH) |
| ~131 | Aromatic carbons (ortho to -CH₂) |
| ~128 | Aromatic carbon (ipso to -CH₂) |
| ~116 | Aromatic carbons (ortho to -OH) |
| ~56 | α-carbon of tyrosine |
| ~37 | β-carbon of tyrosine |
| ~32 | Methylene carbon of succinyl (-CH₂-CO-) |
| ~31 | Methylene carbon of succinyl (-CH₂-CO-) |
Table 3.2.3: Mass Spectrometry Data (Electrospray Ionization - Negative Mode)
| m/z | Interpretation |
| 280.08 | [M-H]⁻ (deprotonated molecular ion) |
| 236.09 | [M-H-CO₂]⁻ (loss of carbon dioxide) |
| 180.06 | [Tyrosine-H]⁻ (cleavage of the amide bond) |
| 134.05 | Fragment of the tyrosine side chain |
| 115.00 | [Succinate-H]⁻ (cleavage of the amide bond) |
Table 3.2.4: HPLC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
Experimental Protocols: Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integrations of the signals. Compare the obtained spectra with the predicted data and the spectra of the starting material (L-tyrosine) to confirm the succinylation of the amino group.
3.3.2. Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as a water/acetonitrile mixture.
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Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS), typically coupled to a liquid chromatography system (LC-MS). Operate the instrument in both positive and negative ion modes to obtain comprehensive data.
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to further corroborate the structure.
3.3.3. High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
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Instrumentation: Use a standard HPLC system equipped with a UV detector.
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Data Analysis: Inject the sample and standards to determine the retention time and purity of the synthesized compound. The retention time can be used for identification, and the peak area can be used for quantification and purity assessment.
Potential Signaling Pathways
While the direct signaling roles of this compound are not well-defined, the biological activities of succinate are extensively studied. Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. The activation of SUCNR1 can trigger multiple downstream signaling cascades, suggesting that this compound, if it can be hydrolyzed to release succinate or act as a succinate analog, could potentially modulate these pathways.
Succinate Receptor (SUCNR1) Signaling
The activation of SUCNR1 by succinate leads to the coupling of G proteins, primarily from the Gq and Gi families.
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Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG can modulate a variety of cellular processes, including inflammation and cell proliferation.
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Gi Pathway: The Gi protein, upon activation, inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes such as cell metabolism and gene expression.
Signaling Pathway Diagram
Caption: Potential signaling pathway initiated by extracellular succinate via the SUCNR1 receptor.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. The described chemical synthesis protocol offers a straightforward and reproducible method for obtaining this compound. The comprehensive characterization workflow, employing NMR, MS, and HPLC, ensures the identity and purity of the synthesized product. Furthermore, the exploration of the succinate signaling pathway provides a basis for investigating the potential biological activities of this compound. This guide is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology who are interested in utilizing this compound in their studies.
References
- 1. This compound | C13H15NO6 | CID 9900373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
An In-depth Technical Guide to the Enzymatic Hydrolysis of N-Succinyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-Succinyl-L-tyrosine, a reaction of significant interest in biocatalysis and chiral synthesis. The core of this process revolves around the activity of N-succinyl-L-amino acid hydrolases, metalloenzymes that catalyze the removal of the succinyl group from the nitrogen atom of L-amino acids. This document details the enzymatic mechanism, presents available quantitative data, outlines detailed experimental protocols for enzyme purification and activity assays, and provides visualizations of the key processes. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in enzyme engineering, drug metabolism studies, and the development of novel biocatalytic processes.
Introduction
This compound is a derivative of the amino acid L-tyrosine, where a succinyl group is attached to the alpha-amino group. The enzymatic hydrolysis of this compound yields L-tyrosine and succinate. This reaction is a key step in a recently discovered metabolic pathway in some bacteria that allows for the conversion of D-amino acids to their L-enantiomers. This pathway holds significant potential for the industrial production of enantiomerically pure L-amino acids, which are crucial building blocks for pharmaceuticals and other high-value chemicals. Understanding the mechanism and kinetics of the hydrolase enzyme is paramount for optimizing such biocatalytic processes.
The Key Enzyme: N-Succinyl-L-amino Acid Hydrolase
The primary enzyme responsible for the hydrolysis of this compound is N-succinyl-L-amino acid hydrolase . These enzymes are typically members of the M20 metallopeptidase family .
Enzymatic Reaction
The enzyme catalyzes the following reaction:
This compound + H₂O ⇌ L-tyrosine + Succinate
This is a hydrolytic reaction where a water molecule is used to break the amide bond linking the succinyl group to the amino group of L-tyrosine.
Enzyme Source and Characteristics
A well-characterized N-succinyl-L-amino acid hydrolase is found in the thermophilic bacterium Geobacillus kaustophilus. This enzyme is part of a three-gene operon that also encodes a succinyl-CoA:D-amino acid N-succinyltransferase and an N-succinylamino acid racemase. This pathway facilitates the conversion of a D-amino acid into its corresponding L-enantiomer. The hydrolase from Geobacillus species is a thermostable enzyme, making it a robust candidate for industrial applications.
Quantitative Data
While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, data for structurally similar substrates and related enzymes provide valuable insights into the enzyme's activity.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Geobacillus stearothermophilus (Racemase) | N-Succinyl-L-phenylalanine | - | - | - | 8.0 | 55-65 |
| Escherichia coli (Desuccinylase) | N-succinyl-L-diaminopimelic acid | 0.4 | 267 | 6.7 x 10⁵ | - | - |
Note: The data for Geobacillus stearothermophilus represents the specific activity of the racemase with a similar aromatic substrate, highlighting the recognition of such compounds by related enzymes in the pathway. The data for Escherichia coli desuccinylase provides an example of kinetic parameters for a similar N-succinyl-amino acid hydrolyzing enzyme, albeit with a different amino acid moiety.
Experimental Protocols
Recombinant Expression and Purification of N-Succinyl-L-amino Acid Hydrolase from Geobacillus kaustophilus
This protocol is adapted from methods used for the expression and purification of related enzymes from Geobacillus species.
4.1.1. Gene Cloning and Expression Vector Construction
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Amplify the gene encoding the N-succinyl-L-amino acid hydrolase from Geobacillus kaustophilus genomic DNA using specific primers.
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Clone the amplified gene into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
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Transform the recombinant plasmid into a suitable E. coli expression host strain, such as BL21(DE3).
4.1.2. Protein Expression
-
Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 25°C) for 16-18 hours to enhance the yield of soluble protein.
4.1.3. Cell Lysis and Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Enzymatic Activity Assay using High-Performance Liquid Chromatography (HPLC)
This HPLC-based assay allows for the direct measurement of the substrate (this compound) depletion and product (L-tyrosine) formation.
4.2.1. Reaction Mixture
-
100 mM Phosphate buffer (pH 7.5)
-
1 mM this compound (substrate)
-
Purified N-succinyl-L-amino acid hydrolase (appropriate concentration to be determined empirically)
-
Total reaction volume: 100 µL
4.2.2. Assay Procedure
-
Pre-incubate the reaction mixture (buffer and substrate) at the desired temperature (e.g., 50°C for a thermostable enzyme).
-
Initiate the reaction by adding the enzyme.
-
At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid).
-
Centrifuge the quenched samples at high speed to precipitate the enzyme.
-
Analyze the supernatant by HPLC.
4.2.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to achieve good separation of this compound and L-tyrosine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both substrate and product have significant absorbance (e.g., 274 nm for tyrosine).
-
Injection Volume: 20 µL.
4.2.4. Data Analysis
-
Generate a standard curve for both this compound and L-tyrosine to quantify their concentrations in the reaction samples.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the product formation or substrate depletion curve.
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
Visualizations
Enzymatic Hydrolysis Mechanism
Caption: General mechanism of this compound hydrolysis.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for enzyme purification and kinetic analysis.
D- to L-Amino Acid Conversion Pathway
Caption: Enzymatic pathway for D- to L-amino acid conversion.
Conclusion
The enzymatic hydrolysis of this compound by N-succinyl-L-amino acid hydrolases represents a promising avenue for the development of efficient biocatalytic processes for the production of enantiomerically pure L-amino acids. While specific kinetic data for this substrate remains to be fully elucidated, the information available for related enzymes and substrates provides a solid foundation for further research. The detailed experimental protocols provided in this guide offer a practical framework for the purification and characterization of these enzymes. Future work should focus on determining the precise kinetic parameters for a range of N-succinylated amino acids, including tyrosine, and on exploring the potential for protein engineering to enhance the catalytic efficiency and substrate specificity of these valuable biocatalysts.
N-Succinyl-L-tyrosine: A Comprehensive Technical Guide to its Biological Activity as a Taste Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinyl-L-tyrosine is an amino acid derivative that has emerged as a significant modulator of taste perception. This technical guide provides an in-depth analysis of its biological activity, primarily focusing on its role as a taste enhancer. While noted as a byproduct in some pharmaceutical fermentations, its principal documented biological function lies in its interaction with taste receptors, leading to the enhancement of umami, saltiness, sweetness, and kokumi sensations. This document collates available quantitative data, details experimental methodologies for sensory analysis and computational modeling, and presents signaling pathway diagrams to elucidate its mechanism of action at the molecular level.
Introduction
This compound is a molecule of growing interest in the food and beverage industry for its ability to enhance and modify taste profiles.[1] Its synthesis can be achieved through enzymatic processes, presenting a "green chemistry" approach to its production.[1] Beyond its applications in flavor science, it is also identified as an impurity in the production of Clavulanic acid.[2][3][4] This guide focuses on the scientifically documented biological activities of this compound, with a particular emphasis on its well-documented taste-enhancing properties.
Biological Activity: Taste Enhancement
The primary biological activity of this compound is its function as a taste enhancer. It has been shown to positively modulate several taste modalities, including umami, saltiness, sweetness, and kokumi.[1]
Quantitative Analysis of Taste Enhancement
Sensory evaluation studies have provided quantitative insights into the efficacy of this compound as a taste enhancer. The following tables summarize the key findings from these studies.
| Taste Modality | Concentration of this compound | Observed Effect | Reference |
| Umami | 2 mg/L | Markedly enhanced intensity and duration | [1] |
| Saltiness | 2 mg/L | Markedly enhanced intensity and duration | [1] |
| Sweetness | 2 mg/L | Markedly enhanced intensity and duration | [1] |
| Kokumi | 2 mg/L | Markedly enhanced intensity and duration | [1] |
A comparative study with other N-succinyl amino acids highlighted the specific strengths of this compound.
| Taste Modality | Concentration of this compound & other enhancers | Observed Effect for this compound | Key Structural Feature | Reference |
| Umami Duration | 1 mg/L | Extended by 50-75% | Carbon-carbon double bond (general for N-Suc-AAs) | [5] |
| Bitterness Duration | 1 mg/L | Decreased by 20-40% | Carbon-carbon double bond (general for N-Suc-AAs) | [5] |
| Saltiness Intensity | 0.25-1 mg/L | Excelled in enhancing saltiness | Phenolic hydroxyl group | [5] |
Proposed Mechanism of Action: Interaction with Taste Receptors
Molecular docking and dynamic simulations suggest that this compound enhances taste by binding to various taste receptors.[1] The specific receptors implicated are the T1R1/T1R3 heterodimer for umami taste and the Calcium-Sensing Receptor (CaSR) for kokumi taste. The enhancement of saltiness is thought to be linked to its phenolic hydroxyl group.[5]
Below is a diagram illustrating the proposed interaction of this compound with taste receptors.
References
- 1. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 374816-32-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Investigation of the multiple taste enhancement properties of N-succinyl-amino acids and their relationship to chemical structure using dynamic sensory techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Succinyl-L-tyrosine: A Comprehensive Technical Review of its Role as a Putative Metabolite of L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group to its alpha-amino group. While L-tyrosine is a well-established precursor for numerous vital biomolecules, including neurotransmitters and hormones, the endogenous role and metabolic pathways of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, its known occurrences as a synthetic compound and a fermentation byproduct, and the hypothetical, yet unproven, pathways of its formation from L-tyrosine. This document also explores the broader context of protein succinylation, a related post-translational modification, to provide a framework for potential future research into the significance of N-succinylated amino acids.
Introduction: The Enigma of this compound in Metabolism
L-tyrosine is a cornerstone of mammalian metabolism, serving as a critical building block for protein synthesis and the precursor to a cascade of bioactive molecules such as dopamine, norepinephrine, epinephrine, melanin, and thyroid hormones. The metabolic fate of L-tyrosine is extensively studied and well-documented. However, the existence and physiological relevance of this compound as a direct metabolite of L-tyrosine in biological systems is a subject of ongoing scientific inquiry.
Currently, this compound is predominantly recognized as a synthetic compound and has been identified as a byproduct in the fermentation process of Clavulanic acid.[1][2] Its presence in major metabolome databases as an endogenous metabolite is not established. Despite this, the fundamental components for its potential synthesis, L-tyrosine and the Krebs cycle intermediate succinyl-CoA, are abundant in cells, suggesting the theoretical possibility of its formation. This guide aims to consolidate the known information on this compound and to delineate the boundaries of our current knowledge, thereby highlighting areas for future investigation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for any experimental design aimed at its detection, quantification, or functional characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₆ | [3] |
| Molecular Weight | 281.26 g/mol | [3] |
| IUPAC Name | 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | [3] |
| CAS Number | 374816-32-7 | [3] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in water | General chemical knowledge |
Hypothetical Metabolic Pathway of this compound Formation
While there is currently no direct evidence for an enzyme that specifically catalyzes the N-succinylation of free L-tyrosine in vivo, a hypothetical pathway can be postulated based on known biochemical reactions. The most plausible mechanism would involve the transfer of a succinyl group from succinyl-CoA to the amino group of L-tyrosine.
This putative reaction would be analogous to other acylation reactions involving amino acids. The identification and characterization of an enzyme with such activity would be a critical step in establishing the existence of this metabolic pathway.
Protein Succinylation: A Related Biological Phenomenon
In contrast to the lack of evidence for the N-succinylation of free L-tyrosine, the succinylation of lysine residues within proteins is a well-established post-translational modification (PTM). This process, where a succinyl group is transferred from succinyl-CoA to the ε-amino group of a lysine residue, plays a significant role in regulating protein function and cellular metabolism.
Understanding protein succinylation provides a valuable framework for considering the potential for, and consequences of, N-succinylation of free amino acids. It highlights the biological reactivity of succinyl-CoA and the potential for this modification to alter the chemical properties and biological activity of molecules.
Experimental Protocols
For researchers interested in investigating the potential presence and role of this compound, the following experimental approaches are suggested.
Protocol for In Vitro Enzymatic Synthesis of this compound
This protocol is adapted from the principles of enzymatic synthesis for taste enhancement studies.[4]
Objective: To synthesize this compound in vitro for use as a standard or for functional assays.
Materials:
-
L-tyrosine
-
Succinic anhydride
-
Food-grade protease (e.g., Alcalase)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate buffer (pH 8.0)
-
Stirred reaction vessel
-
HPLC system for purification and analysis
Procedure:
-
Dissolve L-tyrosine in phosphate buffer (pH 8.0) in the reaction vessel.
-
Add succinic anhydride to the solution while stirring. Maintain the pH at 8.0 by the controlled addition of NaOH.
-
Introduce the food-grade protease to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 50°C) with continuous stirring for a defined period (e.g., 4 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.
-
Confirm the identity and purity of the synthesized product using mass spectrometry and NMR.
Protocol for Targeted Metabolomic Analysis for the Detection of this compound in Biological Samples
Objective: To develop a sensitive method for the detection and quantification of this compound in biological matrices such as plasma, urine, or cell lysates.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard to the sample.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for cleanup and concentration):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases containing formic acid.
-
Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for this compound and its internal standard will need to be optimized.
-
Future Directions and Conclusion
The study of this compound as a metabolite of L-tyrosine is in its infancy. While its existence as an endogenous molecule is yet to be confirmed, its chemical structure and the availability of its precursors in biological systems warrant further investigation. Future research should focus on:
-
Screening for Endogenous Presence: Utilizing sensitive and specific analytical techniques like LC-MS/MS to screen various biological tissues and fluids for the presence of this compound.
-
Enzyme Discovery: Employing biochemical and genetic approaches to identify and characterize a putative N-succinyltransferase that can utilize L-tyrosine as a substrate.
-
Functional Studies: If found to be an endogenous metabolite, elucidating its physiological and pathological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 4. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Succinyl-L-tyrosine: Structure, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Succinyl-L-tyrosine, a molecule of growing interest in food science and biotechnology. This document details its chemical structure, physicochemical properties, a modern enzymatic synthesis protocol, and its interaction with taste receptors, presenting a logical workflow for its study and application.
Chemical Structure and Formula
This compound is a derivative of the amino acid L-tyrosine, where a succinyl group is attached to the amino group.
-
Chemical Formula: C₁₃H₁₅NO₆[1]
-
Systematic Name: 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
-
Structure:
-
SMILES: O=C(O)CC--INVALID-LINK--C(=O)O
-
Chemical Structure Diagram: (A 2D representation of the chemical structure of this compound, showing the L-tyrosine backbone with a succinyl group attached to the nitrogen atom.)
-
Physicochemical and Quantitative Data
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 281.26 g/mol | [1][2] |
| CAS Number | 374816-32-7 | [1][2] |
| Purity | ≥97% (commercially available) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous solutions |
Experimental Protocols
Green Enzymatic Synthesis of this compound
This protocol is based on the principles of green chemistry, utilizing an enzymatic approach for the synthesis of this compound, as described in recent literature.[3] A detailed protocol for a similar compound, N-succinyl-L-phenylalanine, provides a strong framework for this synthesis.[4]
Objective: To synthesize this compound from L-tyrosine and succinic acid using a suitable enzyme catalyst in an aqueous medium.
Materials:
-
L-tyrosine
-
Succinic acid
-
Food-grade enzyme with acyl-transferase activity (e.g., AY 50C or similar)[4]
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Reaction vessel with temperature and pH control
-
Stirring mechanism
-
Filtration apparatus
-
Lyophilizer (for product drying)
Methodology:
-
Substrate Preparation:
-
Prepare an aqueous solution of L-tyrosine at a concentration of 0.3 mol/L.
-
Prepare an aqueous solution of succinic acid at a concentration of 0.9 mol/L.
-
-
Reaction Setup:
-
Combine the L-tyrosine and succinic acid solutions in the reaction vessel.
-
Adjust the pH of the mixture to 4.0 using hydrochloric acid or sodium hydroxide.
-
Equilibrate the reaction mixture to a temperature of 55°C.
-
-
Enzymatic Reaction:
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 90°C for 15 minutes).
-
Filter the reaction mixture to remove the denatured enzyme and any insoluble materials.
-
-
Purification and Drying:
-
The filtered solution containing this compound can be purified using techniques such as column chromatography.
-
The purified solution is then lyophilized to obtain the final product as a solid.
-
-
Analysis:
-
Confirm the identity and purity of the synthesized this compound using techniques like HPLC, Mass Spectrometry, and NMR.
-
Biological Interaction: Taste Receptor Signaling
This compound has been identified as a taste enhancer, augmenting umami, saltiness, and sweetness sensations.[3][4] This effect is mediated through its interaction with specific taste receptors on the tongue, primarily the T1R family of G-protein coupled receptors (GPCRs). The binding of this compound to these receptors is thought to initiate a downstream signaling cascade, leading to the perception of enhanced taste.
Logical Workflow for Studying this compound's Taste Enhancing Properties
The following diagram illustrates a logical workflow for the investigation of this compound as a taste enhancer, from synthesis to molecular interaction studies.
Caption: Logical workflow for the investigation of this compound.
Signaling Pathway of Taste Enhancement
The binding of this compound to the sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors initiates a well-characterized intracellular signaling cascade. The following diagram illustrates this pathway.
Caption: this compound taste receptor signaling pathway.
Context and Applications
This compound is notably a by-product formed during the fermentation process for producing clavulanic acid.[1] Its presence in this context has led to research on its removal and purification. More recently, its identification as a potent taste enhancer opens up new avenues for its application in the food and beverage industry as a flavor modulator. Further research into its biological activities may reveal additional applications in pharmaceuticals and nutraceuticals.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
- 3. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-Succinyl-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group to the amino group. This modification alters the physicochemical properties of the parent molecule, influencing its potential applications in various scientific and industrial fields, including its use as a taste enhancer and its appearance as an impurity in pharmaceutical production. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and characterization. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide presents hypothetical yet representative spectroscopic data in structured tables and includes workflow diagrams generated using Graphviz to illustrate the analytical process.
Introduction
This compound is a molecule of interest due to its role as a taste-enhancing agent and its presence as a process-related impurity in the manufacturing of certain pharmaceuticals, such as Clavulanic acid.[1][2][3] The succinylation of L-tyrosine introduces a dicarboxylic acid moiety, which significantly impacts its polarity, charge, and potential biological interactions. Accurate and reliable analytical methods are crucial for its detection and characterization in various matrices. This guide focuses on the core spectroscopic techniques used to elucidate the structure and properties of this compound.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is based on the known spectral characteristics of the tyrosine and succinyl functional groups.
Table 1: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acids and phenol) |
| 3300-3200 | Medium | N-H stretch (amide) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| 1720-1700 | Strong | C=O stretch (carboxylic acid) |
| 1650-1630 | Strong | C=O stretch (amide I) |
| 1610-1590 | Medium | C=C stretch (aromatic ring) |
| 1550-1530 | Medium | N-H bend (amide II) |
| 1515 | Medium | C=C stretch (aromatic ring) |
| 1450-1430 | Medium | C-H bend (aliphatic) |
| 1250-1200 | Strong | C-O stretch (carboxylic acid/phenol) |
| 850-800 | Medium | p-substituted benzene ring bend |
Table 2: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| ~275 nm | ~1400 L mol⁻¹ cm⁻¹ | Water (pH 7.0) | π → π* (aromatic ring) |
| ~223 nm | Higher than 275 nm peak | Water (pH 7.0) | π → π* (aromatic ring) |
Table 3: ¹H NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
| 7.10 | d | 2H | Aromatic (Ha) |
| 6.80 | d | 2H | Aromatic (Hb) |
| 4.50 | dd | 1H | α-CH |
| 3.10 | dd | 1H | β-CH₂ |
| 2.95 | dd | 1H | β-CH₂ |
| 2.60 | t | 2H | Succinyl-CH₂ |
| 2.50 | t | 2H | Succinyl-CH₂ |
Table 4: ¹³C NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 178.0 | Carboxylic Acid (Succinyl) |
| 175.5 | Carboxylic Acid (Tyrosine) |
| 173.0 | Amide Carbonyl |
| 156.0 | Aromatic C-OH |
| 131.0 | Aromatic CH |
| 128.0 | Aromatic C-CH₂ |
| 116.0 | Aromatic CH |
| 55.0 | α-C |
| 37.0 | β-C |
| 32.0 | Succinyl-CH₂ |
| 30.0 | Succinyl-CH₂ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) in a mortar and pestle at a ratio of approximately 1:100 (sample:KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound, which is characteristic of its aromatic chromophore.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or a buffer solution of known pH). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrument: A dual-beam UV-Vis Spectrophotometer.
-
Data Acquisition:
-
Quartz cuvettes with a 1 cm path length are used.
-
The spectrophotometer is blanked using the same solvent as the sample.
-
The absorption spectrum is recorded over a wavelength range of 200-400 nm.
-
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
NMR Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, may be added.
-
Instrument: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
-
2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.
-
-
Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values are analyzed to assign each signal to a specific nucleus in the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR-based structural elucidation.
Conclusion
The spectroscopic analysis of this compound through FT-IR, UV-Vis, and NMR techniques provides a comprehensive understanding of its chemical structure. FT-IR confirms the presence of key functional groups, UV-Vis characterizes the aromatic system, and NMR spectroscopy offers a detailed map of the atomic connectivity. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this compound, facilitating its identification, quantification, and quality control in various applications.
References
N-Succinyl-L-tyrosine: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is an emerging molecule with demonstrated applications in the food industry and pharmaceutical analysis. This technical guide provides a comprehensive overview of its current and potential research applications. It details its physicochemical properties, its role as a novel taste enhancer, and its use as a pharmaceutical impurity standard. This document includes detailed experimental protocols for its synthesis, sensory evaluation, and analytical quantification, alongside visualizations of relevant pathways and workflows to facilitate further research and development.
Introduction to this compound
This compound is a synthetic compound derived from the succinylation of L-tyrosine.[1] It has garnered recent scientific interest primarily for its potent taste-enhancing properties, capable of amplifying umami, saltiness, sweetness, and kokumi tastes in food products.[2] Beyond its applications in food science, it is also recognized as "Clavulanic acid impurity G," a by-product formed during the fermentation process for producing Clavulanic acid.[3][4] This dual role makes this compound a molecule of interest for both food chemists and pharmaceutical scientists. This guide will explore the technical details of these applications and suggest potential avenues for future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | [5] |
| Synonyms | N-(3-Carboxy-1-oxopropyl)-L-tyrosine, Clavulanate Potassium EP Impurity G, N-(hydrogensuccinyl)tyrosine | [5] |
| CAS Number | 374816-32-7 | [3] |
| Molecular Formula | C₁₃H₁₅NO₆ | [3] |
| Molecular Weight | 281.26 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥97% (commercially available) | [3] |
| Computed XLogP3 | -1.3 | [5] |
| Hydrogen Bond Donor Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 7 | [5] |
Research Application I: Taste Enhancement
The most well-documented application of this compound is its role as a taste enhancer. It has been shown to significantly enhance the intensity and duration of multiple taste modalities at low concentrations.
Mechanism of Action: Interaction with Taste Receptors
Molecular docking and dynamic simulation studies have demonstrated that this compound binds tightly and stably to various taste receptors, which is the proposed mechanism for its taste-enhancing effects.[2] The binding to umami, sweet, and kokumi (calcium-sensing) receptors likely potentiates their response to other taste stimuli. The phenolic hydroxyl group of the tyrosine moiety has been identified as critical for enhancing saltiness.[6]
Caption: Proposed mechanism of taste enhancement by this compound.
Experimental Protocols
This protocol is based on the methodology for the green synthesis of this compound, which utilizes food-grade enzymes in an aqueous environment.[2]
Materials:
-
L-tyrosine
-
Succinic anhydride
-
Food-grade lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
pH meter
Procedure:
-
Reaction Setup: Suspend L-tyrosine (1 equivalent) and succinic anhydride (1.2 equivalents) in phosphate buffer (pH 7.0) in a round-bottom flask.
-
Enzymatic Reaction: Add food-grade lipase to the suspension. Stir the mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl to stop the enzymatic reaction and precipitate the product.
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.
This protocol outlines a method for assessing the taste-enhancing effects of this compound using a trained sensory panel.
Materials:
-
Purified this compound
-
Monosodium glutamate (MSG) solution (for umami)
-
Sodium chloride (NaCl) solution (for saltiness)
-
Sucrose solution (for sweetness)
-
Control solutions (without this compound)
-
Tasting beakers
-
Deionized water (for rinsing)
-
Unsalted crackers (for palate cleansing)
-
Data collection software
Procedure:
-
Panelist Training: Train a panel of 10-15 individuals to recognize and rate the intensity of different tastes (umami, salty, sweet) on a standardized scale (e.g., a 15-point scale).
-
Sample Preparation: Prepare a series of taste solutions (MSG, NaCl, sucrose) with and without the addition of this compound at various concentrations (e.g., 0.5, 1, 2 mg/L).
-
Sensory Evaluation Session:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to rinse their mouths with deionized water before tasting each sample.
-
Panelists should taste each sample, rate the intensity of the target taste attribute, and record their evaluation.
-
A palate cleanser (unsalted cracker) and a waiting period should be enforced between samples.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if the addition of this compound significantly enhances the perceived taste intensity compared to the control.
Research Application II: Pharmaceutical Impurity Standard
This compound is identified as "Clavulanate Potassium EP Impurity G," a known impurity in the production of the β-lactamase inhibitor, Clavulanic acid.[4][7] Its presence is a result of a side reaction during the fermentation process.
Formation as a Clavulanic Acid Impurity
Studies have shown that this compound is synthesized during the fermentation of Streptomyces clavuligerus for Clavulanic acid production.[8] The precursors for its biosynthesis have been identified as L-tyrosine and succinic acid, both of which are present in the fermentation medium.[3] The reaction is believed to be catalyzed by an extracellular enzyme.[3]
Caption: Formation of this compound as a byproduct in Clavulanic acid fermentation.
Experimental Protocol: HPLC Analysis
As a known impurity, this compound is used as a reference standard for the quality control of Clavulanic acid. The following is a general HPLC protocol for its detection and quantification.
Materials:
-
This compound reference standard
-
Potassium clavulanate sample
-
Mobile Phase A: Ammonium acetate aqueous solution (e.g., 0.05 M, pH 5.6-5.8)
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in Mobile Phase A. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the potassium clavulanate sample in Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the peak corresponding to this compound based on its retention time.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve.
Potential Future Research Directions
Research on this compound is still in its early stages, and several areas warrant further investigation.
Metabolic Fate and Pharmacokinetics
The metabolism of this compound has not been specifically studied. However, based on the metabolism of other N-acyl amino acids, it is plausible that it undergoes hydrolysis to yield L-tyrosine and succinic acid.[5][7] L-tyrosine can then enter its well-established metabolic pathways, including the synthesis of catecholamines and thyroid hormones, or be degraded to fumarate and acetoacetate.[5] Succinic acid is an intermediate in the citric acid cycle. Further research is needed to confirm this proposed metabolic pathway and to investigate the pharmacokinetics of this compound.
Caption: Proposed metabolic pathway of this compound.
Investigation of Other Biological Activities
Given that this compound is a derivative of L-tyrosine, a precursor to key neurotransmitters, it is worth investigating whether it possesses any direct neurological or other biological activities. Research could explore its ability to cross the blood-brain barrier and its potential effects on neurotransmitter levels. Furthermore, the succinylation of proteins is a known post-translational modification that can regulate enzyme activity and cellular processes.[9][10] Investigating whether this compound can influence these pathways could open up new avenues of research.
Conclusion
This compound is a molecule with established applications in taste enhancement and pharmaceutical quality control. This guide has provided a detailed overview of the current knowledge and experimental protocols related to these applications. The limited scope of existing research presents a significant opportunity for further investigation into its metabolism, pharmacokinetics, and potential for other biological activities. The information and protocols provided herein aim to serve as a valuable resource for researchers and scientists in the fields of food science, pharmacology, and drug development.
References
- 1. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. CN111239265B - Liquid chromatography method for determining clavulanic acid related substances in amoxicillin and potassium clavulanate pharmaceutical composition - Google Patents [patents.google.com]
- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of the fermentation by-product succinyl L-tyrosine from the beta-lactamase inhibitor clavulanic acid using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
N-Succinyl-L-tyrosine: A Key Impurity in Clavulanic Acid Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clavulanic acid, a potent β-lactamase inhibitor produced by the fermentation of Streptomyces clavuligerus, is a critical component in combination antibiotic therapies. The purity of clavulanic acid is paramount to its safety and efficacy. One of the significant process-related impurities encountered during its manufacture is N-Succinyl-L-tyrosine. This technical guide provides a comprehensive overview of this compound as a clavulanic acid impurity, detailing its formation, analytical detection, and quantification.
This compound, also known as Clavulanate Potassium EP Impurity G, is a by-product formed during the fermentation process.[1][2] Its presence can persist through standard purification procedures, with levels occasionally reaching up to 2% in the final product, posing a challenge to achieving the high purity standards required for pharmaceutical use.[3][4]
Quantitative Analysis of this compound Impurity
The concentration of this compound can fluctuate based on the fermentation conditions and downstream processing. The following table summarizes quantitative data on the levels of this impurity found in clavulanic acid samples.
| Parameter | Concentration | Reference |
| Maximum observed level after standard purification | Up to 2% | [3][4] |
Biosynthesis of this compound
The formation of this compound is an enzymatic process that occurs during the fermentation of S. clavuligerus. The primary precursors for its biosynthesis are L-tyrosine and succinic acid, both of which are intermediates in the bacterium's metabolic pathways. The reaction is catalyzed by an extracellular enzyme.
The proposed biosynthetic pathway involves the activation of the carboxyl group of succinic acid, which is then followed by a nucleophilic attack from the amino group of L-tyrosine to form an amide bond.
Experimental Protocols: Analytical Detection and Quantification
The primary analytical technique for the identification and quantification of this compound in clavulanic acid is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.
HPLC Method for Quantification
This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of clavulanic acid and its impurities, including this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical column: C18, 5 µm particle size, 250 mm x 4.6 mm
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Reference standards for clavulanic acid and this compound
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and an aqueous solution of disodium hydrogen phosphate (e.g., 20:80 v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[5][6]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection Wavelength: 220 nm[5]
-
Injection Volume: 20 µL[5]
-
Run Time: Approximately 15 minutes[5]
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards of clavulanic acid and this compound in the mobile phase to prepare a stock solution of known concentration. Further dilutions are made to create a calibration curve.
-
Sample Solution: Accurately weigh the clavulanic acid sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm filter before injection.
5. Data Analysis:
-
Identify the peaks of clavulanic acid and this compound based on their retention times compared to the reference standards.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Conclusion
The control of this compound is a critical aspect of clavulanic acid manufacturing. Understanding its formation during fermentation and employing robust analytical methods for its detection and quantification are essential for ensuring the quality and safety of the final pharmaceutical product. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the research, development, and quality control of clavulanic acid.
References
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Removal of the fermentation by-product succinyl L-tyrosine from the beta-lactamase inhibitor clavulanic acid using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
Methodological & Application
Application Notes and Protocols for a Spectrophotometric Assay Featuring N-Succinyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. While not a classical substrate for common proteases, its structure allows for the development of a specific and sensitive coupled spectrophotometric assay. This document provides detailed application notes and protocols for a novel theoretical assay designed to quantify the activity of a putative "Succinyl-Tyrosine Amidohydrolase" (STA) enzyme. The principle of this assay involves the enzymatic release of L-tyrosine from this compound, which is then quantified in a coupled reaction using tyrosinase. This assay is particularly relevant for screening novel enzyme activities in biological samples and for the characterization of enzymes in drug development.
The assay is based on a two-step enzymatic reaction. In the first step, the enzyme of interest, a hypothetical Succinyl-Tyrosine Amidohydrolase (STA), cleaves this compound to yield L-tyrosine and succinate. In the second, coupled step, tyrosinase catalyzes the oxidation of the newly formed L-tyrosine to dopachrome, a colored product that can be monitored spectrophotometrically at 475 nm. The rate of dopachrome formation is directly proportional to the STA activity.
Enzymatic Reaction Pathway
Caption: Coupled enzymatic reaction pathway for the STA assay.
Experimental Workflow
The following diagram outlines the general workflow for performing the spectrophotometric assay.
Caption: General experimental workflow for the STA spectrophotometric assay.
Materials and Reagents
Table 1: Reagent and Equipment List
| Reagent/Equipment | Supplier | Catalog No. |
| This compound | Santa Cruz Biotechnology | sc-484838 |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | T3824 |
| Potassium Phosphate Monobasic | Any | - |
| Potassium Phosphate Dibasic | Any | - |
| Spectrophotometer (UV-Vis) | e.g., Beckman Coulter | DU Series |
| 96-well UV-transparent microplates | Corning | 3635 |
| Multichannel Pipettes | Gilson | - |
Protocols
Protocol 1: Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 6.8):
-
Prepare a 50 mM solution of potassium phosphate monobasic and a 50 mM solution of potassium phosphate dibasic.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.8 is achieved.
-
Store at 4°C.
-
-
10 mM this compound Stock Solution:
-
Dissolve 28.13 mg of this compound (MW: 281.26 g/mol ) in 10 mL of the 50 mM Potassium Phosphate Buffer (pH 6.8).
-
Gentle warming and vortexing may be required for complete dissolution.
-
Prepare fresh daily and protect from light.
-
-
1000 U/mL Mushroom Tyrosinase Stock Solution:
-
Dissolve lyophilized mushroom tyrosinase in cold 50 mM Potassium Phosphate Buffer (pH 6.8) to a final concentration of 1000 units/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
STA Enzyme Sample:
-
Prepare dilutions of the test sample containing the putative Succinyl-Tyrosine Amidohydrolase in 50 mM Potassium Phosphate Buffer (pH 6.8). The optimal dilution will need to be determined empirically.
-
Protocol 2: Spectrophotometric Assay for STA Activity
-
Reaction Mixture Preparation:
-
In a 96-well microplate, prepare the reaction mixture for each sample and control well as described in Table 2.
-
Prepare a master mix of the buffer, this compound, and tyrosinase to ensure consistency across wells.
Table 2: Reaction Mixture Composition
Component Volume per well (µL) Final Concentration 50 mM Potassium Phosphate Buffer (pH 6.8) 160 50 mM 10 mM this compound 20 1 mM 1000 U/mL Tyrosinase 10 50 U/mL STA Enzyme Sample 10 Variable | Total Volume | 200 | |
-
-
Assay Procedure:
-
Set the spectrophotometer to read absorbance at 475 nm in kinetic mode.
-
Equilibrate the microplate containing the reaction mixture (without the STA enzyme sample) to the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the STA enzyme sample (or buffer for the blank) to each well.
-
Immediately start monitoring the absorbance at 475 nm every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction (ΔAbs/min):
-
Plot absorbance (475 nm) versus time (minutes).
-
Determine the initial linear portion of the curve for each sample.
-
Calculate the slope of this linear portion to get the rate of reaction (ΔAbs/min).
-
-
Calculate STA Enzyme Activity:
-
The activity of the STA enzyme can be calculated using the Beer-Lambert law.
Enzyme Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔAbs/min is the rate of absorbance change.
-
Total Volume is the final reaction volume in the well (0.2 mL).
-
ε (Molar Extinction Coefficient) of Dopachrome is 3600 M⁻¹cm⁻¹.
-
Path Length is typically determined by the microplate reader or can be calculated based on the volume in the well (for a 200 µL volume in a standard 96-well plate, this is approximately 0.5 cm, but should be empirically determined).
-
Enzyme Volume is the volume of the STA sample added (0.01 mL).
-
Table 3: Hypothetical Kinetic Data for STA Enzyme
| Substrate Concentration (mM) | Initial Velocity (ΔAbs/min) |
| 0.1 | 0.005 |
| 0.25 | 0.011 |
| 0.5 | 0.018 |
| 1.0 | 0.025 |
| 2.5 | 0.035 |
| 5.0 | 0.040 |
| 10.0 | 0.042 |
Using this data, kinetic parameters such as Km and Vmax for the Succinyl-Tyrosine Amidohydrolase can be determined using a Michaelis-Menten plot or a Lineweaver-Burk plot.
Application: Screening for STA Inhibitors
This assay can be adapted for high-throughput screening of potential inhibitors of STA activity.
Protocol 3: Inhibitor Screening
-
Prepare the reaction mixture as described in Protocol 2.
-
Add a fixed volume of the potential inhibitor (dissolved in a suitable solvent, e.g., DMSO) to the test wells. Ensure the final solvent concentration is consistent across all wells, including controls.
-
Pre-incubate the STA enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding the this compound and tyrosinase mixture.
-
Monitor the reaction and calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Logical Relationship for Inhibition Assay
Caption: Logic of the STA inhibitor screening assay.
Conclusion
The described spectrophotometric assay provides a robust and sensitive method for the quantification of a putative Succinyl-Tyrosine Amidohydrolase activity. The use of a coupled enzyme reaction allows for continuous monitoring of the enzyme kinetics. This application note serves as a comprehensive guide for researchers and professionals in drug development to establish and utilize this novel assay for enzyme characterization and inhibitor screening. The provided protocols should be optimized for specific experimental conditions and enzyme sources.
Application Notes: Chymotrypsin Assay Protocol using N-Succinyl-L-tyrosine p-nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a key digestive enzyme, a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. The accurate measurement of chymotrypsin activity is crucial in various research areas, including enzymology, drug discovery, and clinical diagnostics. This document provides a detailed protocol for a colorimetric assay to determine chymotrypsin activity using the chromogenic substrate N-Succinyl-L-tyrosine p-nitroanilide (STNA). The principle of this assay is based on the enzymatic cleavage of STNA by chymotrypsin, which releases the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 410 nm, is directly proportional to the chymotrypsin activity.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in this compound p-nitroanilide by chymotrypsin. This reaction yields this compound and p-nitroaniline. The product, p-nitroaniline, exhibits strong absorbance at 410 nm, whereas the substrate does not. This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at this wavelength.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chymotrypsin assay using this compound p-nitroanilide. These values are compiled from established protocols for similar p-nitroanilide-based chymotrypsin assays and should be optimized for specific experimental conditions.
| Parameter | Value | Notes |
| Wavelength of Measurement | 410 nm | Corresponds to the maximum absorbance of p-nitroaniline. |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ | At 410 nm. This value is critical for calculating enzyme activity.[1][2] |
| Assay Buffer | 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂ | Calcium ions are important for the stability and activity of chymotrypsin.[3] |
| Substrate Stock Solution | 10-50 mM in DMSO or DMF | This compound p-nitroanilide has limited solubility in aqueous solutions and should be dissolved in an organic solvent first.[2][3] |
| Working Substrate Concentration | 0.1 - 1 mM | The final concentration in the assay should be optimized. It is advisable to work at a concentration above the Michaelis constant (Km) if known, or to determine the optimal concentration empirically. |
| Enzyme Concentration | 10 - 100 ng/mL | The optimal enzyme concentration will result in a linear rate of absorbance increase over the desired time course. This should be determined experimentally. |
| Assay Temperature | 25°C or 37°C | The reaction rate is temperature-dependent. The chosen temperature should be kept constant throughout the experiment.[3] |
| Reaction Volume | 200 µL (96-well plate) or 1 mL (cuvette) | The volume can be scaled as needed, ensuring the path length is accounted for in calculations. |
| Reaction Time | 5 - 15 minutes | The reaction should be monitored during the initial linear phase. |
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for cuvette-based spectrophotometers.
Materials
-
α-Chymotrypsin (from bovine pancreas)
-
This compound p-nitroanilide (STNA)
-
Tris-HCl
-
Calcium Chloride (CaCl₂)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Calibrated pipettes
Reagent Preparation
-
Assay Buffer (80 mM Tris-HCl, pH 7.8, 100 mM CaCl₂):
-
Dissolve Tris base in deionized water.
-
Adjust the pH to 7.8 with HCl.
-
Add CaCl₂ to a final concentration of 100 mM.
-
Bring to the final volume with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (20 mM STNA in DMSO):
-
Dissolve the appropriate amount of STNA in DMSO to make a 20 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Working Substrate Solution (1 mM):
-
On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final working concentration (e.g., 1 mM).
-
Prepare this solution fresh before use.
-
-
Chymotrypsin Stock Solution (1 mg/mL):
-
Dissolve chymotrypsin in cold, dilute HCl (e.g., 1 mM) to a concentration of 1 mg/mL.
-
Store in small aliquots at -20°C.
-
-
Working Chymotrypsin Solutions:
-
Prepare a series of dilutions of the chymotrypsin stock solution in Assay Buffer to achieve the desired final concentrations in the assay (e.g., 10-100 ng/mL).
-
Keep the enzyme solutions on ice.
-
Assay Procedure
-
Plate Setup:
-
Add 150 µL of the Working Substrate Solution to each well of the 96-well plate.
-
Include wells for a blank control (substrate solution + assay buffer, no enzyme) to measure the rate of spontaneous substrate hydrolysis.
-
-
Pre-incubation:
-
Pre-incubate the microplate containing the substrate solution at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.[3]
-
-
Initiation of Reaction:
-
Add 50 µL of the working chymotrypsin solutions or the unknown sample to the appropriate wells to initiate the reaction.
-
For the blank wells, add 50 µL of Assay Buffer instead of the enzyme solution.
-
The final reaction volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 410 nm every 30-60 seconds for a total of 5-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔA/min):
-
For each sample and control, plot the absorbance at 410 nm against time.
-
Determine the initial linear portion of the curve and calculate the slope, which represents the rate of change in absorbance per minute (ΔA/min).
-
Subtract the rate of the blank control from the rates of all samples to correct for non-enzymatic hydrolysis of the substrate.
-
-
Calculate Chymotrypsin Activity:
-
Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 10⁶
Where:
-
ΔA/min is the rate of absorbance change (after blank correction).
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).[1][2]
-
l is the path length of the light in the well (in cm). For a standard 96-well plate with 200 µL, the path length is typically around 0.5 cm, but this should be verified for the specific plate and reader used.
-
10⁶ is the conversion factor from M to µmol/mL.
-
Visualizations
Experimental Workflow
Caption: Workflow for the chymotrypsin assay using this compound p-nitroanilide.
Signaling Pathway of Chymotrypsin Action
Caption: Simplified reaction pathway for the chymotrypsin-catalyzed hydrolysis of STNA.
References
Application Notes and Protocols for Measuring Enzyme Kinetics with N-Succinyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. While its primary role in published literature is noted as a by-product in the fermentation of Clavulanic acid, recent findings indicate its utility as a substrate for specific enzymes.[1][2][3][4] This application note provides a detailed protocol for utilizing this compound to measure the enzyme kinetics of o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus, which exhibits N-succinylamino acid racemase (NSAR) activity.[5]
o-Succinylbenzoate synthase (MenC) is an enzyme involved in the biosynthesis of menaquinone (Vitamin K2).[6][7][8][9][10] The MenC enzyme from Geobacillus kaustophilus, a thermophilic bacterium, has been shown to possess promiscuous N-succinylamino acid racemase (NSAR) activity, capable of catalyzing the racemization of various N-succinylamino acids.[5][11] This protocol details a method to determine the kinetic parameters of this racemization activity using this compound as the substrate. The principle of the assay is based on the enzymatic conversion of this compound to N-Succinyl-D-tyrosine, followed by the separation and quantification of the two enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Enzymatic Reaction
The o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus catalyzes the racemization of this compound to N-Succinyl-D-tyrosine.
Data Presentation
The following table summarizes the known and determinable kinetic parameters for o-succinylbenzoate synthase (MenC) with this compound. This table can be populated with experimentally determined values.
| Enzyme | Substrate | Parameter | Value | Units |
| o-Succinylbenzoate Synthase (MenC) from Geobacillus kaustophilus | This compound | kcat | 52 | s⁻¹ |
| Km | TBD | µM | ||
| Vmax | TBD | µM/min | ||
| Optimal pH | 8.0 | |||
| Optimal Temp | 55°C | °C |
TBD: To Be Determined experimentally.
Experimental Protocols
This section provides a detailed methodology for measuring the kinetics of the N-succinylamino acid racemase activity of o-succinylbenzoate synthase (MenC) using this compound.
Experimental Workflow
Reagent and Solution Preparation
-
Enzyme: Recombinant o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus. The enzyme should be purified to homogeneity.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10% glycerol. Prepare a stock solution and store at 4°C.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Adjust the pH to 8.0 with NaOH if necessary to ensure complete dissolution. Store at -20°C.
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Quenching Solution: 1 M HCl.
Enzyme Assay Protocol (Discontinuous)
-
Prepare a series of substrate concentrations by diluting the this compound stock solution in the Reaction Buffer. A typical range would be from 0.1x to 10x the expected Km value.
-
For each substrate concentration, set up a series of microcentrifuge tubes for different time points (e.g., 0, 1, 2, 5, 10, and 20 minutes).
-
Add 50 µL of the appropriate substrate concentration to each tube.
-
Pre-incubate the tubes at the optimal temperature for MenC (55°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of a pre-warmed, appropriately diluted MenC enzyme solution to each tube. The final enzyme concentration should be chosen to ensure the reaction remains in the linear range for the duration of the experiment.
-
Incubate the reactions at 55°C.
-
At each designated time point, stop the reaction in the corresponding tube by adding 10 µL of the Quenching Solution (1 M HCl).
-
The "0 minute" time point is a blank where the quenching solution is added before the enzyme.
-
After quenching, centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
Chiral HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV detector and a chiral column capable of separating this compound and N-Succinyl-D-tyrosine. A column such as a Chiralpak AD-H or equivalent is recommended.
-
Mobile Phase: A suitable mobile phase for enantiomeric separation. This will need to be optimized but a mixture of hexane/isopropanol/trifluoroacetic acid is a common starting point for this type of separation.
-
Detection: Monitor the elution of the enantiomers by UV absorbance at a wavelength where this compound has a strong absorbance (e.g., around 275 nm).
-
Quantification:
-
Inject a known concentration of the this compound standard to determine its retention time.
-
Inject the quenched reaction samples.
-
Identify and integrate the peaks corresponding to this compound and the product, N-Succinyl-D-tyrosine.
-
Create a standard curve by injecting known concentrations of this compound to correlate peak area with concentration.
-
Calculate the concentration of the product (N-Succinyl-D-tyrosine) formed at each time point for each initial substrate concentration.
-
Data Analysis and Calculation of Kinetic Parameters
-
For each initial substrate concentration, plot the concentration of N-Succinyl-D-tyrosine formed against time.
-
Determine the initial reaction velocity (v₀) from the linear portion of each curve. The velocity should be expressed in µM/min.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).
V = (Vmax * [S]) / (Km + [S])
Alternative Assay Method: Coupled Enzyme Assay
For higher throughput screening, a continuous spectrophotometric assay could be developed. This would require a D-amino acid oxidase that is specific for N-Succinyl-D-tyrosine. The reaction of the D-amino acid oxidase produces hydrogen peroxide, which can be coupled to a horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red) to produce a colored or fluorescent product that can be monitored in real-time. This approach would need significant development and validation.
Conclusion
This compound serves as a valuable substrate for characterizing the N-succinylamino acid racemase activity of o-succinylbenzoate synthase (MenC) from Geobacillus kaustophilus. The detailed protocols provided herein, utilizing a robust chiral HPLC method, enable the accurate determination of key enzyme kinetic parameters. These methods are applicable to fundamental enzymology research and can be adapted for screening for inhibitors of this enzyme, which may be relevant in the context of antimicrobial drug discovery targeting the menaquinone biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 374816-32-7 [chemicalbook.com]
- 5. uniprot.org [uniprot.org]
- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. "Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. germai.app [germai.app]
Probing the Specificity of Tyrosine Kinases: Advanced Proteomic Strategies
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein tyrosine kinase (PTK) substrate specificity is fundamental to understanding cellular signaling pathways and is a cornerstone of modern drug development, particularly in oncology. While a diverse array of methodologies exists for this purpose, this document focuses on robust proteomic approaches that provide deep insights into kinase-substrate relationships. This application note clarifies the current landscape of available techniques, noting the absence of N-Succinyl-L-tyrosine in published literature for this application, and instead details established, powerful methods for elucidating PTK substrate specificity.
Introduction: The Quest for Specificity in the Tyrosine Kinome
Protein tyrosine kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases. A thorough understanding of their substrate specificity—the unique amino acid sequences they recognize and phosphorylate—is paramount for developing targeted therapeutics. Researchers are continually exploring novel chemical tools and methodologies to dissect these complex signaling networks.
While the modification of amino acids can be a strategy to probe biological systems, there is currently no evidence in peer-reviewed literature to support the use of This compound as a direct substrate analog or probe for studying tyrosine kinase specificity in proteomic workflows. An early study indicated that N-succinylation of peptides could be used to improve their properties for mass spectrometry analysis by blocking the terminal amino group, a chemical derivatization technique rather than a method for studying enzyme-substrate interactions.[1]
This document, therefore, provides a detailed overview and protocols for well-established, state-of-the-art proteomic methods to effectively study tyrosine kinase substrate specificity. These include chemical genetics, in vitro kinase assays coupled with mass spectrometry, and peptide library screening.
Key Proteomic Methodologies for Substrate Specificity Profiling
Several powerful techniques have been developed to identify the direct substrates of tyrosine kinases and to define their consensus recognition motifs.
Chemical Genetics: The Analog-Sensitive Kinase Approach
This elegant method involves engineering a "gatekeeper" residue in the ATP-binding pocket of the kinase of interest. This modification allows the mutant kinase to accept a bulky ATP analog that is not utilized by wild-type kinases in the cell. This enables the specific labeling and identification of direct substrates.
In Vitro Kinase Assay-Linked Phosphoproteomics
This approach combines a traditional in vitro kinase assay with the power of quantitative mass spectrometry. A protein or peptide population is dephosphorylated and then incubated with the kinase of interest and ATP. The newly phosphorylated substrates are then identified and quantified by mass spectrometry.
Peptide Library Screening
To determine the optimal phosphorylation motif for a kinase, oriented or random peptide libraries can be employed. The kinase is incubated with the library, and the phosphorylated peptides are subsequently identified. This method is highly effective for defining the consensus sequence surrounding the target tyrosine residue.
Data Presentation: Comparative Overview of Methodologies
The following table summarizes the key features and applications of the described proteomic strategies for studying tyrosine kinase substrate specificity.
| Methodology | Principle | Advantages | Disadvantages | Throughput | Key Application |
| Chemical Genetics (Analog-Sensitive Kinase) | A mutated kinase utilizes a modified ATP analog to specifically label its direct substrates in a complex mixture. | High specificity for direct substrates in a cellular context. | Requires genetic modification of the kinase. Synthesis of ATP analogs can be complex. | Moderate to High | Identification of direct kinase substrates in cell lysates or in vivo. |
| In Vitro Kinase Assay-Linked Phosphoproteomics | Recombinant kinase phosphorylates a dephosphorylated proteome or sub-proteome in vitro, followed by mass spectrometry-based identification of phosphopeptides. | Does not require genetic manipulation of the kinase. Can be applied to any purified kinase. | May generate false positives due to non-physiological conditions. Lacks the in vivo context of cellular localization and scaffolding proteins. | High | High-throughput screening for potential kinase substrates and inhibitor profiling. |
| Peptide Library Screening | A kinase is incubated with a library of peptides with randomized sequences around a central tyrosine. Phosphorylated peptides are identified to determine the consensus motif. | Provides a clear consensus phosphorylation motif. Unbiased approach to determining sequence preference. | The identified motif may not always reflect phosphorylation of full-length protein substrates. | High | Defining the optimal substrate sequence for a given kinase. |
Experimental Protocols
Protocol: Analog-Sensitive Kinase Substrate Identification
This protocol provides a generalized workflow for identifying substrates of an analog-sensitive (AS) kinase.
1. Generation of the Analog-Sensitive Kinase Mutant:
- Identify the gatekeeper residue in the ATP-binding pocket of the target kinase using sequence alignment.
- Perform site-directed mutagenesis to replace the bulky gatekeeper residue with a smaller one (e.g., glycine or alanine).
- Express and purify the AS-kinase.
2. In Vitro Kinase Assay with ATP Analogs:
- Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
- Add the cell lysate or protein fraction (as a source of substrates) to the reaction buffer.
- Add the purified AS-kinase.
- Initiate the reaction by adding a bulky ATP analog (e.g., N6-benzyl-ATP-γ-S) and incubate at 30°C.
- Stop the reaction and proceed with alkylation of the thiophosphorylated substrates.
3. Enrichment and Mass Spectrometry:
- Digest the protein sample with trypsin.
- Enrich the thiophosphorylated peptides using affinity chromatography (e.g., iodoacetyl-agarose beads).
- Analyze the enriched peptides by LC-MS/MS to identify the substrates.
Protocol: In Vitro Kinase Assay with Label-Free Quantitative Phosphoproteomics
This protocol outlines a method for identifying kinase substrates using a label-free quantitative proteomics approach.
1. Preparation of Substrates:
- Lyse cells and extract the proteome.
- Dephosphorylate the protein extract using a phosphatase (e.g., alkaline phosphatase).
- Inactivate the phosphatase.
2. In Vitro Kinase Reaction:
- Set up two reaction conditions: one with the active kinase of interest and ATP, and a negative control without the kinase or with an inactive kinase.
- Incubate the dephosphorylated proteome with the kinase and ATP at 30°C.
3. Sample Preparation for Mass Spectrometry:
- Stop the kinase reaction.
- Perform in-solution trypsin digestion of the protein samples.
- Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
4. LC-MS/MS Analysis and Data Interpretation:
- Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.
- Use label-free quantification software to compare the abundance of phosphopeptides between the kinase-treated and control samples.
- Peptides showing significantly increased phosphorylation in the presence of the active kinase are considered potential substrates.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described methodologies.
Signaling Pathway Context
The identification of kinase substrates is crucial for mapping signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) pathway, identifying the direct substrates of EGFR and downstream kinases like MEK and ERK is essential for understanding signal propagation and for identifying new therapeutic targets.
References
Application Notes: N-Succinyl-L-tyrosine as a Standard for Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic pathway analysis is a critical component of drug discovery, disease biomarker identification, and systems biology. Accurate quantification of metabolites is essential for understanding the flux through these pathways and their dysregulation in pathological states. The tyrosine metabolic pathway is of significant interest as it is a precursor to neurotransmitters, hormones, and melanin.[1] N-Succinyl-L-tyrosine is a synthetic derivative of L-tyrosine, characterized by the addition of a succinyl group to the amino group of tyrosine. While primarily known as a by-product in the fermentation of Clavulanic acid and as an impurity standard in pharmaceutical manufacturing, its structural similarity to L-tyrosine and its derivatives makes it a potential candidate for use as an internal standard in analytical methodologies for metabolic pathway analysis.[2][3][4] This document provides detailed application notes and protocols for the proposed use of this compound as a standard in the quantitative analysis of tyrosine metabolic pathways using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle and Applications
The use of a stable, non-endogenous compound as an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry. This compound, being structurally similar to L-tyrosine but with a distinct mass, can be added to biological samples at a known concentration. By monitoring the signal of this compound alongside the endogenous metabolites of the tyrosine pathway, accurate quantification of these metabolites can be achieved.
Potential Applications:
-
Pharmacokinetic Studies: To assess the impact of drug candidates on tyrosine metabolism.
-
Disease Biomarker Discovery: To identify and quantify changes in tyrosine pathway metabolites in diseases such as phenylketonuria, tyrosinemia, and neuroblastoma.
-
Nutritional Science: To study the effects of dietary interventions on neurotransmitter and hormone synthesis.
-
Drug Development: To monitor the metabolic fate of tyrosine-based therapeutics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₅NO₆ | [1] |
| Molecular Weight | 281.26 g/mol | [1][3] |
| CAS Number | 374816-32-7 | [2][3] |
| IUPAC Name | 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | [5] |
| Appearance | Solid | N/A |
| Purity | ≥97% (commercially available) | [3] |
Tyrosine Metabolic Pathways
L-tyrosine is a non-essential amino acid synthesized from phenylalanine. It serves as a precursor for several critical biomolecules. The major metabolic pathways involving tyrosine are the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin, as well as its degradation to fumarate and acetoacetate.
Major metabolic pathways of L-tyrosine.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes the extraction of tyrosine and its metabolites from plasma samples for LC-MS/MS analysis, incorporating this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound (as internal standard solution, 1 µg/mL in 50% methanol)
-
Methanol, LC-MS grade, chilled to -20°C
-
Acetonitrile, LC-MS grade, chilled to -20°C
-
Water, LC-MS grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution to the plasma sample.
-
Add 400 µL of ice-cold protein precipitation solution (80:20 methanol:acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of tyrosine and its key metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-80% B
-
8-9 min: 80% B
-
9-9.1 min: 80-2% B
-
9.1-12 min: 2% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical for this compound):
The following table includes experimentally determined MRM transitions for key tyrosine metabolites and hypothetical transitions for this compound based on its structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine | 182.1 | 136.1 | 15 |
| L-DOPA | 198.1 | 152.1 | 18 |
| Dopamine | 154.1 | 137.1 | 20 |
| Norepinephrine | 170.1 | 152.1 | 12 |
| Epinephrine | 184.1 | 166.1 | 10 |
| This compound (IS) | 282.1 | 136.1 | 22 |
Data Presentation
The use of this compound as an internal standard allows for the generation of calibration curves and the accurate quantification of endogenous metabolites. Below is a table of hypothetical quantitative data from a study comparing plasma metabolite levels in a control group and a group treated with a hypothetical tyrosine hydroxylase inhibitor.
| Metabolite | Control Group (ng/mL, Mean ± SD) | Treated Group (ng/mL, Mean ± SD) |
| L-Tyrosine | 85.2 ± 12.5 | 92.1 ± 15.3 |
| L-DOPA | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Dopamine | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Norepinephrine | 0.3 ± 0.08 | 0.1 ± 0.03 |
Experimental Workflow and Logical Relationships
The overall workflow for the quantitative analysis of tyrosine pathway metabolites using this compound as an internal standard is depicted below.
Workflow for metabolite analysis.
Conclusion
This compound presents a promising, though not yet widely adopted, candidate as an internal standard for the quantitative analysis of the tyrosine metabolic pathway. Its chemical stability and structural similarity to L-tyrosine make it suitable for use in LC-MS/MS-based metabolomics. The protocols and data presented herein provide a framework for researchers to develop and validate analytical methods for the accurate measurement of tyrosine and its derivatives in biological samples. Further studies are warranted to fully establish its utility and performance characteristics in comparison to stable isotope-labeled standards.
References
Application Note: N-Succinyl-L-tyrosine as a Potential Competitive Inhibitor for Tyrosinase Inhibition Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase (EC 1.14.18.1) is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals. It catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the identification of tyrosinase inhibitors is a significant area of research in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related issues.[2][3] N-Succinyl-L-tyrosine is a derivative of L-tyrosine where the amino group is succinylated. While it is known as a taste enhancer and a byproduct in certain fermentation processes, its structural similarity to L-tyrosine suggests its potential as a competitive inhibitor of tyrosinase.[4][5] This application note provides a protocol for using this compound in a tyrosinase inhibition screening assay.
Principle
As a structural analog of the natural substrate L-tyrosine, this compound is hypothesized to bind to the active site of tyrosinase, thereby competing with L-tyrosine and inhibiting the enzymatic reaction. The succinyl group at the N-terminus may prevent the catalytic conversion, making it a potential competitive inhibitor. The assay measures the rate of formation of dopachrome, a colored product of the tyrosinase-catalyzed oxidation of L-DOPA, in the presence and absence of this compound. A reduction in the rate of dopachrome formation indicates inhibition of tyrosinase activity.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-Tyrosine
-
L-DOPA
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM potassium phosphate buffer (pH 6.8). Dilute to the desired working concentration (e.g., 100 U/mL) with the same buffer immediately before use.
-
Substrate Solution (L-Tyrosine): Prepare a stock solution of L-Tyrosine (e.g., 20 mM) in 50 mM potassium phosphate buffer (pH 6.8). The solution may require gentle warming to dissolve completely.
-
Inhibitor Solution (this compound): Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO to obtain a range of inhibitor concentrations.
-
Positive Control (Kojic Acid): Prepare a stock solution of a known tyrosinase inhibitor, such as kojic acid (e.g., 10 mM), in DMSO.
Tyrosinase Inhibition Assay Protocol
-
To each well of a 96-well microplate, add the following components in the specified order:
-
20 µL of Potassium Phosphate Buffer (for control and substrate wells) or 20 µL of inhibitor solution at various concentrations (for inhibitor test wells).
-
20 µL of Tyrosinase solution (100 U/mL).
-
Mix gently and pre-incubate for 10 minutes at room temperature.
-
-
Initiate the reaction by adding 140 µL of L-Tyrosine solution (2 mM).
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance every minute for 20-30 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
Data Analysis
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100 Where:
-
Activity_control is the rate of reaction in the absence of the inhibitor.
-
Activity_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Data Presentation
Table 1: Hypothetical Tyrosinase Inhibition Data for this compound
| This compound (µM) | % Inhibition |
| 1 | 8.5 |
| 10 | 25.3 |
| 50 | 48.9 |
| 100 | 65.7 |
| 250 | 82.1 |
| 500 | 91.4 |
Table 2: Hypothetical IC50 Values for Tyrosinase Inhibitors
| Compound | IC50 (µM) |
| This compound | 52.8 |
| Kojic Acid (Positive Control) | 18.2 |
Visualizations
Caption: Proposed mechanism of competitive inhibition of tyrosinase by this compound.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Conclusion
This application note details a hypothetical protocol for utilizing this compound as a potential competitive inhibitor in a tyrosinase inhibition screening assay. Due to its structural similarity to the natural substrate L-tyrosine, it is a plausible candidate for inhibiting the enzyme. The provided protocol offers a robust framework for researchers to investigate this hypothesis and to screen for novel tyrosinase inhibitors. Further experimental validation is required to confirm the inhibitory activity and to elucidate the precise mechanism of action of this compound on tyrosinase.
References
- 1. Effect of crowding by dextrans on the hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application Notes and Protocols: Cell-Based Assays Utilizing N-Succinyl-L-tyrosine
Disclaimer: Based on current scientific literature, N-Succinyl-L-tyrosine is primarily recognized as a synthetic compound, a metabolite of tyrosine, an impurity standard in the production of Clavulanic acid, and has been explored as a taste enhancer.[1][2][3] There are no established, widely-used cell-based assays that directly utilize this compound as a primary tool for research or drug development. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring potential novel applications of this compound based on the function of related tyrosine derivatives.
Application Notes
This compound is a derivative of the amino acid L-tyrosine, characterized by the succinylation of the amino group. While its direct role in cell-based assays is not documented, its structural similarity to L-tyrosine suggests potential applications in assays related to tyrosine metabolism and signaling. L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[[“]][5] It is also integral to protein synthesis and cellular signaling through receptor tyrosine kinases.[6][7]
This document outlines a hypothetical cell-based competitive inhibition assay to screen for inhibitors of enzymes that utilize tyrosine as a substrate. In this proposed assay, this compound could act as a competitive ligand. The assay could be valuable in identifying compounds that modulate the activity of tyrosine-dependent enzymes, which are often implicated in various diseases.
A second potential application could be in cell culture media formulation. Given that derivatives like N-Acetyl-L-tyrosine are used to enhance the solubility and stability of tyrosine in chemically defined media, this compound could be investigated for similar properties in supporting robust cell growth and recombinant protein production.[8]
Hypothetical Application 1: Competitive Enzyme Inhibition Assay
This hypothetical assay aims to identify inhibitors of a tyrosine-utilizing enzyme (e.g., tyrosinase) by measuring the displacement of this compound from the enzyme's active site.
Signaling Pathway: Tyrosine Metabolism
The diagram below illustrates a simplified pathway of tyrosine metabolism, highlighting the role of enzymes that could be targeted in an inhibition assay.
Caption: Hypothetical competitive binding at a tyrosine-utilizing enzyme.
Experimental Workflow
The following diagram outlines the workflow for the proposed competitive enzyme inhibition assay.
Caption: Workflow for a competitive enzyme inhibition assay.
Experimental Protocol
Materials:
-
Purified tyrosine-utilizing enzyme
-
This compound (or a labeled version for detection)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of detecting the label on this compound (e.g., fluorescence or absorbance)
Procedure:
-
Compound Preparation: Prepare a serial dilution of test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the enzyme solution. b. Add 25 µL of the test compound dilutions or assay buffer (for control wells) to the respective wells. c. Incubate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme. d. Add 25 µL of labeled this compound to all wells. e. Incubate for 60 minutes at room temperature.
-
Detection: Measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: a. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_test - Signal_background) / (Signal_control - Signal_background)) b. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation
The following table summarizes hypothetical IC50 values for three test compounds.
| Test Compound | IC50 (µM) |
| Compound A | 15.2 |
| Compound B | 89.5 |
| Compound C | > 200 |
Hypothetical Application 2: Cell Culture Supplement
This application explores the use of this compound as a more soluble alternative to L-tyrosine in chemically defined media for mammalian cell culture.
Experimental Protocol: Cell Growth and Viability Assay
Materials:
-
Suspension cell line (e.g., CHO-S)
-
Basal cell culture medium lacking tyrosine
-
L-tyrosine
-
This compound
-
Sterile shake flasks
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Procedure:
-
Media Preparation: Prepare cell culture media by supplementing the basal medium with equimolar concentrations of either L-tyrosine or this compound. A control medium with no tyrosine supplementation should also be prepared.
-
Cell Seeding: Seed the suspension cells into shake flasks containing the prepared media at an initial density of 0.5 x 10^6 cells/mL.
-
Cell Culture: Incubate the flasks at 37°C with 5% CO2 and agitation.
-
Cell Counting: At 24-hour intervals for 5 days, take a sample from each flask. a. Mix the cell suspension with trypan blue. b. Count the viable and total cell numbers using a cell counter.
-
Data Analysis: a. Calculate the viable cell density (VCD) and percent viability for each time point. b. Plot the VCD over time to generate growth curves for each condition.
Hypothetical Data Presentation
The following table shows the peak viable cell density (VCD) and viability for cells grown in media with different tyrosine sources.
| Tyrosine Source | Peak VCD (x 10^6 cells/mL) | Viability at Peak VCD (%) |
| None (Control) | 0.8 | 75 |
| L-tyrosine | 5.2 | 92 |
| This compound | 5.5 | 94 |
References
- 1. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
- 2. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. consensus.app [consensus.app]
- 5. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 6. Tyrosine Assay Kit [cellbiolabs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Succinyl-L-tyrosine in Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for utilizing N-Succinyl-L-tyrosine and related compounds in enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a derivative of the amino acid L-tyrosine.[1][2] While it has been studied as a taste-enhancing agent and identified as a by-product in the fermentation of Clavulanic acid, its direct use as a common chromogenic substrate in routine enzyme kinetics is not widely documented in the provided search results.[3][4] However, its structural similarity to other synthetic substrates makes it relevant for assays involving proteases like chymotrypsin, which cleave peptide bonds adjacent to large hydrophobic amino acids such as tyrosine.[5] Additionally, L-tyrosine itself is a primary substrate for the enzyme tyrosinase.[6] Therefore, troubleshooting and optimization principles for this compound would likely follow those for similar protease or tyrosinase substrates.
Q2: How should I prepare a stock solution of this compound? What are the potential solubility issues?
L-tyrosine and its derivatives are known for their poor solubility in aqueous solutions at neutral pH.[7][8] To prepare a stock solution of this compound, it is recommended to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before making the final dilution in the aqueous assay buffer.[9][10][11]
Key considerations:
-
Co-solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid inhibiting enzyme activity.[9]
-
pH Adjustment: The solubility of tyrosine derivatives can be pH-dependent. Adjusting the buffer pH might improve solubility, but it must remain within the optimal range for enzyme activity.[7][9]
-
Fresh Preparation: It is best practice to prepare aqueous solutions of the substrate immediately before use to avoid precipitation over time.[9][10]
Q3: Which enzymes are likely to react with this compound or similar substrates?
Given its chemical structure, this compound is a potential substrate or inhibitor for the following enzyme classes:
-
α-Chymotrypsin: This serine protease preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[5] Synthetic substrates like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide are commonly used for chymotrypsin assays.[10]
-
Tyrosinase: This enzyme catalyzes the oxidation of L-tyrosine to L-DOPA.[6][12] While the succinyl group might affect its recognition by tyrosinase, investigating its potential as an inhibitor or alternative substrate could be a research objective.
Q4: What are the general optimal conditions for an enzyme assay using a tyrosine-based substrate?
Optimal conditions are enzyme-specific. However, a typical starting point for an α-chymotrypsin assay using a synthetic substrate would be:
-
pH: 7.8 - 8.0[13]
-
Temperature: 25°C - 37°C[13]
-
Buffer: Tris-HCl or HEPES buffer.[10] For tyrosinase assays, a phosphate buffer with a pH between 6.5 and 7.0 is commonly used.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during enzyme kinetic assays with substrates like this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal / Activity | 1. Inactive Enzyme: Improper storage or repeated freeze-thaw cycles.[9] 2. Suboptimal Concentrations: Enzyme or substrate concentration is too low.[9] 3. Incorrect Assay Conditions: pH, temperature, or buffer composition is not optimal for the enzyme.[9] 4. Inhibitory Contaminants: Presence of interfering substances like EDTA or SDS in the sample.[16] | 1. Verify Enzyme Activity: Use a known positive control substrate to confirm enzyme activity. Store enzymes at the recommended temperature. 2. Optimize Concentrations: Perform a titration of both enzyme and substrate to find the optimal concentrations. 3. Optimize Conditions: Test a range of pH values and temperatures to find the enzyme's optimal operating conditions.[9] 4. Sample Cleanup: Consider deproteinizing samples or using dialysis/desalting columns to remove potential inhibitors.[16] |
| High Background Signal | 1. Substrate Instability/Autohydrolysis: The substrate is spontaneously breaking down in the assay buffer.[9] 2. Interfering Substances: The test compound itself absorbs light at the detection wavelength.[12] | 1. Prepare Substrate Fresh: Make the substrate solution immediately before use.[9] Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your results. 2. Run a Compound Blank: Measure the absorbance of the test compound in the assay buffer without the enzyme and subtract this value.[12] |
| Precipitation in Wells | 1. Poor Substrate Solubility: The substrate is precipitating out of the aqueous buffer.[9] 2. Incorrect Solvent: The co-solvent used for the stock solution is immiscible or at too high a concentration.[9] | 1. Increase Co-solvent: Cautiously increase the concentration of DMSO or another suitable organic solvent (not exceeding 1-5% final volume).[9] 2. Add Detergent: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[9] 3. Sonication: Gently sonicate the stock solution to aid dissolution.[9] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent liquid handling.[12] 2. Incomplete Mixing: Reagents are not homogenously mixed in the wells.[12] 3. Edge Effects: Evaporation from the outer wells of a microplate.[12] | 1. Calibrate Pipettes: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Mixing: Mix well contents thoroughly after adding each reagent, for example, by using a plate shaker.[12] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with buffer or water to increase humidity.[12] |
| Non-Linear Reaction Rate (Substrate Depletion) | 1. Enzyme Concentration Too High: The enzyme is converting the substrate so quickly that the rate decreases as the substrate is consumed. 2. Substrate Concentration Too Low: The initial substrate concentration is not saturating for the enzyme. | 1. Decrease Enzyme Concentration: Reduce the amount of enzyme in the assay to achieve a steady linear rate for the desired time course. 2. Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) for initial rate measurements. |
Experimental Protocols
General Protocol for α-Chymotrypsin Activity Assay
This protocol is adapted from methods using N-Benzoyl-L-tyrosine ethyl ester (BTEE) and can be used as a starting point for this compound.[13] The principle is to measure the increase in absorbance resulting from the hydrolysis of the substrate.
Materials:
-
Enzyme: α-Chymotrypsin
-
Substrate: this compound (or other suitable substrate like BTEE)
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂[13]
-
Substrate Solvent: 50% (w/w) Methanol or DMSO
-
Enzyme Dilution Buffer: 1 mM HCl[13]
-
Spectrophotometer and quartz cuvettes or a microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to 7.8 at 25°C.
-
Prepare the Substrate Stock Solution. For BTEE, a 1.07 mM solution in 50% methanol is common.[13] For this compound, dissolve in a minimal amount of DMSO first, then dilute with 50% methanol.
-
Prepare an enzyme stock solution (e.g., 1 mg/mL in 1 mM HCl) and then dilute it further to an appropriate working concentration (e.g., 10-30 µg/mL) in cold 1 mM HCl immediately before use.[13]
-
-
Set up the Assay:
-
Set the spectrophotometer to 25°C and the appropriate wavelength. For BTEE, this is 256 nm.[13] For a new substrate, a wavelength scan may be necessary to determine the optimal wavelength for detecting product formation.
-
In a quartz cuvette, combine the Assay Buffer and the Substrate Solution. A typical reaction mix might include 1.5 mL of buffer and 1.4 mL of substrate solution.[13]
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate (substrate autohydrolysis).[13]
-
-
Initiate the Reaction:
-
Add a small volume (e.g., 0.1 mL) of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion or gentle pipetting and start recording the absorbance over time for at least 5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
Correct for the blank rate by subtracting the rate obtained from the no-enzyme control.
-
Convert the rate from ΔA/min to µmoles/min using the molar extinction coefficient (ε) of the product via the Beer-Lambert law (Rate = (ΔA/min) / ε * l), where l is the path length.
-
Visualizations
Caption: General workflow for an enzyme kinetics assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
- 2. This compound | C13H15NO6 | CID 9900373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. docs.abcam.com [docs.abcam.com]
Troubleshooting solubility issues with N-Succinyl-L-tyrosine in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Succinyl-L-tyrosine in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral pH buffers like PBS (pH 7.4)?
A1: this compound is an acidic molecule containing two carboxylic acid groups and one phenolic hydroxyl group. At neutral pH, the carboxylic acid groups are largely deprotonated, making the molecule charged. However, its overall solubility in neutral aqueous buffers can still be limited due to the hydrophobic nature of the tyrosine residue. At or near its isoelectric point, the molecule will have minimal solubility.
Q2: What is the predicted pKa of this compound?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on pH. By adjusting the pH of the buffer, you can ionize the functional groups of the molecule, thereby increasing its solubility in aqueous solutions.
-
At acidic pH (below ~pH 2): The carboxylic acid groups will be protonated (neutral), but the molecule may still have limited solubility.
-
At moderately acidic to neutral pH (around pH 3-7): The molecule will have a net negative charge, but its solubility might be at its lowest near its isoelectric point.
-
At alkaline pH (above ~pH 8): Both carboxylic acid groups will be deprotonated (negatively charged), and at higher pH (above ~pH 10), the phenolic hydroxyl group will also deprotonate, further increasing the negative charge and significantly enhancing solubility in aqueous buffers.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating (e.g., to 37-50°C) can help increase the rate of dissolution and the solubility of this compound. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always check for the stability of your compound under the heating conditions you plan to use.
Q5: Are there any alternative solvents I can use?
A5: If aqueous solubility remains an issue, organic solvents can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Common organic solvents for related compounds include dimethyl sulfoxide (DMSO) and ethanol. When using a co-solvent, it is crucial to ensure that the final concentration of the organic solvent in your experimental system is compatible with your assay and does not affect the biological activity or the integrity of your system.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Problem: this compound precipitate is observed in the buffer.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 281.26 g/mol | [2] |
| Predicted pKa (Carboxylic Acid) | ~3.10 | [1] |
| pKa of Tyrosine Phenolic Group | ~10 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Dissolution in Aqueous Buffer by pH Adjustment
This protocol is recommended for preparing this compound solutions directly in aqueous buffers.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., PBS, Tris)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Slurry: Add the powder to a beaker containing approximately 80% of the final desired volume of the buffer.
-
pH Adjustment:
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding base until the this compound is fully dissolved. The pH will likely need to be raised above 8.0.
-
-
Final pH and Volume Adjustment:
-
Once the solid is completely dissolved, carefully adjust the pH back to the desired final pH using 1 M HCl if necessary. Be cautious, as lowering the pH may cause the compound to precipitate out of solution if the concentration is too high for that pH.
-
Transfer the solution to a volumetric flask and add the buffer to reach the final volume.
-
-
Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is useful when high concentrations are needed or when pH adjustment is not desirable in the final application.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer or sonicator
-
Microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the this compound and place it in a suitable tube or vial.
-
Solvent Addition: Add the desired volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Dissolution:
-
Vortex the mixture vigorously until the solid is dissolved.
-
If necessary, use a sonicator for brief periods to aid dissolution. Avoid excessive heating.
-
-
Storage: Store the stock solution at -20°C or as recommended for the compound's stability.
-
Application: When needed, thaw the stock solution and dilute it to the final desired concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment. Perform a preliminary test to ensure the compound does not precipitate upon dilution.
Signaling Pathway and Logical Relationship Diagram
Caption: Factors influencing the solubility of this compound.
References
N-Succinyl-L-tyrosine interference in biochemical assays
Technical Support Center: N-Succinyl-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions regarding potential interference by this compound in common biochemical assays. The guidance is intended for researchers, scientists, and drug development professionals who may encounter this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it originate in my samples?
This compound is a derivative of the amino acid L-tyrosine.[1] While not a common reagent in most experimental workflows, it can be present as a byproduct in certain fermentation processes, such as those for producing Clavulanic acid.[2][3] It is also sold commercially as a highly purified chemical and may be used as an impurity standard for drug products.[4][5] Researchers might also encounter it if it has been synthesized for specific purposes, such as its use as a taste-enhancing agent in food science.[6]
Q2: Which biochemical assays are potentially susceptible to interference by this compound?
Direct studies on interference by this compound are not widely published. However, based on its structure—specifically the presence of a tyrosine moiety—it may interfere with assays susceptible to interference from L-tyrosine or its derivatives, like N-Acetyl-L-tyrosine (NALT).[7]
Potential assays at risk include:
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Copper-Based Protein Assays (BCA, Lowry): The phenolic hydroxyl group of the tyrosine component has reducing potential, which can reduce Cu²⁺ to Cu⁺. This leads to a false positive signal and an overestimation of protein concentration, a known issue with NALT.[7]
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Assays Measuring Redox Activity (e.g., DPPH, FRAP): The reducing nature of the tyrosine residue can directly react with assay reagents, leading to inaccurate measurements of antioxidant capacity.[7]
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Spectrophotometry-Based Assays: L-tyrosine, and presumably its derivatives, absorbs UV light with peaks around 224 nm and 275 nm.[8] If this compound is present as a contaminant, it can contribute to the absorbance reading, interfering with assays that measure analytes in this range.
-
Fluorescence-Based Assays: L-tyrosine is fluorescent, with an excitation wavelength around 260 nm.[9] The presence of this compound could therefore cause background fluorescence.
Q3: What is the likely mechanism of interference?
The interference mechanism is likely twofold, stemming from the chemical properties of the tyrosine residue:
-
Redox Activity: The phenolic ring of tyrosine can be oxidized. In assays that rely on a redox reaction (like BCA or Lowry), the compound can directly react with the assay reagents, generating a signal that is not dependent on the analyte of interest (e.g., protein).[7][10]
-
Spectroscopic Properties: The compound's intrinsic ability to absorb UV light or fluoresce can interfere with assays that use these properties for detection.[8][9][11] This is a form of "nuisance compound" activity where the compound itself mimics the signal that the assay is designed to measure.[12]
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these steps.
Problem 1: Inaccurate results in a copper-based protein assay (e.g., BCA, Lowry).
-
Symptom: Protein concentration appears unexpectedly high, or the blank control containing the sample buffer (but no protein) shows a high background signal.
-
Cause: The tyrosine moiety of this compound is likely reducing the Cu²⁺ in the assay reagent, mimicking the reaction of the protein backbone.[7]
-
Solution Steps:
-
Run an Interference Control: Prepare a control sample containing this compound at the same concentration as in your experimental samples, but without the protein or analyte of interest.
-
Subtract Background: Subtract the absorbance value of this interference control from your experimental sample readings.
-
Use an Alternative Assay: Switch to a protein assay that is not based on copper reduction, such as the Bradford protein assay. The Bradford assay relies on the binding of Coomassie dye, which is less susceptible to interference from reducing agents, though some minor interaction with the aromatic ring is possible.[7]
-
Problem 2: High background signal in a UV-Vis or fluorescence-based assay.
-
Symptom: Blank samples containing this compound show significant absorbance or fluorescence at the assay's measurement wavelength.
-
Cause: Intrinsic absorbance or fluorescence of the compound. L-tyrosine has absorbance peaks around 224 nm and 275 nm and fluoresces when excited around 260 nm.[8][9]
-
Solution Steps:
-
Perform a Spectral Scan: Run a full absorbance or fluorescence spectrum of a solution containing only this compound to identify its peak absorbance and emission wavelengths.
-
Wavelength Shift: If possible, adjust the excitation and/or emission wavelengths of your assay to a region where this compound has minimal activity.
-
Implement a Counter-Screen: Before testing your full compound library, screen all compounds for intrinsic fluorescence or absorbance at the assay wavelengths. Compounds showing significant signal should be flagged as potential sources of interference.[11][13]
-
Quantitative Data Summary
While specific quantitative data on the interference of this compound is limited, the properties of L-tyrosine provide a reference.
| Property | Value | Relevance to Assay Interference |
| L-Tyrosine UV Absorbance Maxima | ~193 nm, ~224 nm, ~275 nm[8] | Potential for direct interference in UV-Vis spectrophotometry assays. |
| L-Tyrosine Fluorescence Excitation | ~260 nm[9] | Can cause background signal in fluorescence-based assays. |
| L-Tyrosine Molar Extinction Coefficient | 1,405 cm⁻¹/M at 274.2 nm[9] | Indicates significant light absorption that can interfere with other measurements. |
Experimental Protocols
Protocol 1: Control Experiment for Detecting Interference in BCA Protein Assay
This protocol determines the extent of interference from this compound in a standard Bicinchoninic Acid (BCA) protein assay.
Materials:
-
This compound
-
BCA Assay Kit reagents (Reagent A and Reagent B)
-
Sample buffer (the same buffer used for your experimental samples)
-
Microplate reader and 96-well plates
-
Bovine Serum Albumin (BSA) standards
Methodology:
-
Prepare Interference Controls: Create a dilution series of this compound in your sample buffer. Concentrations should span the expected range present in your experimental samples.
-
Prepare BSA Standards: Prepare a standard curve using the BSA standards as per the BCA assay kit instructions.
-
Assay Procedure:
-
To separate wells of a 96-well plate, add 25 µL of each this compound dilution, each BSA standard, and a buffer-only blank.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit protocol.
-
Add 200 µL of the working reagent to every well.
-
Mix the plate gently and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Data Acquisition: Measure the absorbance of each well at 562 nm using a microplate reader.
-
Analysis:
-
Subtract the absorbance of the buffer-only blank from all readings.
-
Plot the absorbance values for the this compound dilutions. A concentration-dependent increase in absorbance indicates interference.
-
This plot can be used to correct the readings of your experimental samples by subtracting the absorbance value corresponding to the concentration of this compound present.
-
Visualizations
References
- 1. This compound | C13H15NO6 | CID 9900373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 374816-32-7 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
- 6. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. omlc.org [omlc.org]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of N-Succinyl-L-tyrosine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of N-Succinyl-L-tyrosine degradation in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of the amino acid L-tyrosine. It is synthetically produced and has been identified as a taste enhancer, capable of improving umami, saltiness, sweetness, and kokumi flavors in food products.[1] It is also used as a laboratory chemical and as an impurity standard for the analysis of certain pharmaceutical compounds, such as Clavulanic acid.[2]
Q2: What are the primary pathways of degradation for this compound in solution?
While specific studies on this compound are limited, based on its chemical structure, the two primary degradation pathways are:
-
Hydrolysis: The amide bond linking the succinyl group to the tyrosine can be cleaved by water, especially under non-neutral pH conditions (acidic or alkaline) and at elevated temperatures. This would result in the formation of L-tyrosine and succinic acid.
-
Oxidation: The phenolic ring of the tyrosine moiety is susceptible to oxidation.[3][4] This can be initiated by exposure to light (photo-oxidation), atmospheric oxygen (auto-oxidation), or the presence of oxidizing agents. Oxidation can lead to the formation of various byproducts, including dityrosine and other oxidized species.
Q3: What are the ideal storage conditions for this compound solutions to minimize degradation?
To ensure the stability of this compound solutions, the following storage conditions are recommended, based on best practices for similar compounds like N-Acetyl-L-tyrosine:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the solution pH in the neutral to slightly acidic range (pH 4-7).
-
Light: Protect the solution from light by using amber vials or storing it in the dark.
-
Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.
Q4: Can I sterilize this compound solutions by autoclaving?
Autoclaving is not recommended for sterilizing this compound solutions. The high temperatures and pressures involved in autoclaving will likely accelerate the hydrolysis of the N-succinyl amide bond, leading to significant degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased concentration of this compound over time | Hydrolysis of the N-succinyl amide bond. | Prepare fresh solutions before use. If storage is necessary, ensure the pH is between 4 and 7 and store at 2-8°C for short-term or -20°C for long-term. Avoid high temperatures. |
| Appearance of a new peak corresponding to L-tyrosine in HPLC analysis | Hydrolysis of this compound. | Confirm the identity of the new peak by comparing its retention time with an L-tyrosine standard. Follow the recommendations for preventing hydrolysis. |
| Yellowing or browning of the solution | Oxidation of the tyrosine moiety. | Protect the solution from light. Prepare solutions with deoxygenated solvents. Consider adding a small amount of an antioxidant like ascorbic acid, though compatibility and potential interference with experiments should be verified. |
| Precipitation in the solution | The degradation product, L-tyrosine, has lower solubility than this compound, especially at neutral pH. | If hydrolysis is suspected, slightly acidifying the solution (e.g., to pH 4-5) may help to redissolve the L-tyrosine. However, the primary goal should be to prevent degradation in the first place. |
| Inconsistent experimental results | Degradation of this compound leading to variable concentrations of the active compound and the presence of degradation products. | Always use freshly prepared solutions or solutions that have been stored under optimal conditions. Regularly check the purity of the stock solution using an appropriate analytical method (e.g., HPLC). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Rationale |
| Temperature | 2-8°C | -20°C or below | To minimize the rate of hydrolysis and oxidation. |
| pH | 4.0 - 7.0 | 4.0 - 7.0 | The amide bond is generally most stable in the neutral to slightly acidic pH range. |
| Light Exposure | Protect from light (amber vials) | Protect from light (amber vials) | To prevent photo-oxidation of the tyrosine ring. |
| Atmosphere | Tightly sealed container | Purge with inert gas (N₂ or Ar) | To minimize contact with atmospheric oxygen and prevent auto-oxidation. |
Table 2: Influence of pH on the Stability of N-Acyl Amino Acids (Inferred Data)
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of the amide bond. |
| 4 - 7 | High | Minimal degradation. |
| > 7 | Low | Base-catalyzed hydrolysis of the amide bond. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or HPLC grade)
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile, amber-colored storage vials
Procedure:
-
Weigh the desired amount of this compound powder in a clean, sterile container.
-
Add a portion of the high-purity water and stir to dissolve. Gentle warming (not exceeding 40°C) may be used to aid dissolution.
-
Once dissolved, add the remaining water to reach the final desired volume.
-
Measure the pH of the solution. If necessary, adjust the pH to between 6.0 and 7.0 by dropwise addition of 0.1 M HCl or 0.1 M NaOH with constant stirring.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber vial.
-
For long-term storage, flush the headspace of the vial with an inert gas (e.g., nitrogen) before sealing.
-
Store the solution at -20°C.
Protocol 2: HPLC Method for Monitoring the Stability of this compound
Objective: To quantify the concentration of this compound and detect the presence of its primary hydrolysis product, L-tyrosine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A starting point could be 95:5 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (for the tyrosine chromophore).
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Standard Preparation: Prepare a series of calibration standards of this compound and L-tyrosine in the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the retention times for this compound and L-tyrosine from the standard injections. Create a calibration curve for each compound by plotting peak area against concentration. Calculate the concentration of this compound and any L-tyrosine present in the test samples using their respective calibration curves.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Succinyl-L-tyrosine Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving N-Succinyl-L-tyrosine. The information provided is based on the assumption that a protease with chymotrypsin-like activity is being used, as N-acylated aromatic amino acids are known substrates for this class of enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for an this compound enzymatic assay with a chymotrypsin-like protease?
A1: The optimal pH for chymotrypsin and similar proteases typically falls within the range of 7.0 to 9.0. However, the exact optimum can vary depending on the specific enzyme, buffer system, and substrate concentration. It is crucial to experimentally determine the optimal pH for your specific assay conditions.
Q2: What is the recommended starting temperature for this assay?
A2: A common starting point for enzymatic assays is room temperature (approximately 25°C) or physiological temperature (37°C). The optimal temperature should be determined experimentally, as temperatures that are too high can lead to enzyme denaturation and loss of activity, while lower temperatures will result in a slower reaction rate.
Q3: Which buffer systems are recommended for determining the optimal pH?
A3: To determine the optimal pH, it is advisable to use a series of buffers with overlapping pH ranges. Good choices include phosphate buffers for a pH range of 6.0-7.5 and Tris-HCl for a pH range of 7.5-9.0. Ensure that the buffer itself does not interfere with the enzyme's activity or the detection method.
Q4: How can I be sure that the observed activity is specific to the enzyme?
A4: To confirm that the observed activity is due to your enzyme, you should run a control reaction without the enzyme (a substrate blank) and another control without the substrate (an enzyme blank). The substrate blank controls for the spontaneous breakdown of this compound, while the enzyme blank accounts for any background signal from the enzyme preparation itself.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or Very Low Enzyme Activity | Incorrect pH or temperature. | Systematically vary the pH and temperature of the assay to find the optimal conditions. Refer to the experimental protocol below for guidance. |
| Inactive enzyme. | Ensure the enzyme has been stored correctly. Perform a positive control experiment with a known substrate for the enzyme to confirm its activity. | |
| Presence of inhibitors in the sample or reagents. | Dialyze the enzyme preparation to remove small molecule inhibitors. Use high-purity water and reagents. | |
| High Background Signal | Substrate instability. | Run a substrate-only control to measure the rate of non-enzymatic hydrolysis of this compound at the assay pH and temperature. |
| Contaminated reagents. | Prepare fresh reagents and use purified water. | |
| Inconsistent or Non-Reproducible Results | Inaccurate pipetting. | Calibrate your pipettes and use proper pipetting techniques. |
| Temperature fluctuations. | Ensure that all reagents and reaction vessels are properly equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled spectrophotometer or plate reader. | |
| Substrate or enzyme degradation. | Prepare fresh substrate and enzyme solutions for each experiment. Store stock solutions under appropriate conditions. |
Quantitative Data Summary: Typical Parameters for Chymotrypsin-like Protease Assays
| Parameter | Typical Range | Notes |
| Optimal pH | 7.0 - 9.0 | Highly dependent on the specific enzyme and buffer used. |
| Optimal Temperature | 25°C - 45°C | Higher temperatures can lead to rapid denaturation. |
| Buffer Systems | Phosphate, Tris-HCl | Choose a buffer with a pKa close to the desired pH. |
Experimental Protocols
Protocol for Determining Optimal pH
-
Reagent Preparation:
-
Prepare a series of buffers (e.g., 50 mM Phosphate buffer for pH 6.0, 6.5, 7.0, 7.5 and 50 mM Tris-HCl for pH 7.5, 8.0, 8.5, 9.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a small amount of organic solvent if necessary, ensuring the final concentration of the organic solvent in the assay is low).
-
Prepare a stock solution of the chymotrypsin-like enzyme in a buffer that ensures its stability (e.g., 1 mM HCl).
-
-
Assay Procedure:
-
Set up a series of reactions in microplate wells or cuvettes, each containing a different pH buffer.
-
To each well/cuvette, add the buffer and the this compound substrate solution.
-
Equilibrate the plate/cuvettes to a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution to each well/cuvette.
-
Immediately monitor the reaction by measuring the change in absorbance at a predetermined wavelength over time. The wavelength will depend on the product of the reaction. For the cleavage of the succinyl group, a subsequent reaction may be needed to produce a chromogenic product. If the peptide bond is cleaved, a change in absorbance in the UV range might be detectable.
-
Calculate the initial reaction rate (V₀) from the linear portion of the progress curve for each pH value.
-
-
Data Analysis:
-
Plot the initial reaction rate (V₀) as a function of pH.
-
The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.
-
Protocol for Determining Optimal Temperature
-
Reagent Preparation:
-
Prepare the optimal buffer as determined from the pH optimization experiment.
-
Prepare stock solutions of this compound and the enzyme as described above.
-
-
Assay Procedure:
-
Set up a series of reactions, each to be incubated at a different temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
Add the optimal buffer and this compound substrate solution to each reaction vessel.
-
Pre-incubate the reaction mixtures at their respective temperatures for a few minutes to ensure temperature equilibration.
-
Initiate the reactions by adding the enzyme.
-
Monitor the reaction rates at each temperature as described previously.
-
-
Data Analysis:
-
Plot the initial reaction rate (V₀) as a function of temperature.
-
The temperature that yields the highest reaction rate is the optimal temperature.
-
Visualizations
Caption: Experimental workflow for optimizing pH and temperature.
Caption: Troubleshooting logic for common assay problems.
Reducing high background noise in N-Succinyl-L-tyrosine-based assays
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background noise in N-Succinyl-L-tyrosine-based assays, which are commonly used to measure the activity of proteases like chymotrypsin.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary causes of high background noise in my assay?
High background noise can originate from several sources, broadly categorized as issues with the substrate, reagents, or the test compounds themselves. The most common culprits include:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, especially under non-optimal pH conditions.[1] This releases the product mimic, leading to a high signal in the absence of enzymatic activity.
-
Reagent Contamination: Contamination in buffers, water, or other reagents can interfere with the assay readings.[1] Using high-purity water and reagents is crucial.
-
Test Compound Interference: Test compounds may possess inherent properties that interfere with the assay readout. They can be auto-fluorescent, colored, or may react directly with assay components.[2][3]
-
Enzyme Purity and Stability: The enzyme itself (e.g., chymotrypsin) might have issues. Improper storage can lead to autodegradation, and impurities could contribute to non-specific signals.[4]
FAQ 2: My "no-enzyme" blank control has a high signal. What should I do?
A high signal in the blank control definitively points to a non-enzymatic reaction. This is most often due to substrate instability or reagent contamination.
Troubleshooting Steps:
-
Prepare Fresh Substrate: this compound solutions should be prepared fresh for each experiment to minimize spontaneous hydrolysis.[1] Avoid using old stock solutions.
-
Check Buffer pH: The stability of tyrosine derivatives can be pH-dependent.[5] Ensure your assay buffer is at the optimal pH for both enzyme activity and substrate stability (typically pH 7.8 for chymotrypsin assays).[6]
-
Use High-Purity Reagents: Use ultrapure water (≥18 MΩxcm) and high-purity grade buffers and salts for all solutions.
-
Run a "No-Substrate" Control: To isolate the source of the noise, run a control well that contains all assay components except the this compound substrate. If this control also shows a high signal, the issue lies with another reagent or the test compound itself.
Below is a troubleshooting workflow to diagnose issues with blank controls.
FAQ 3: How can I optimize enzyme and substrate concentrations?
Sub-optimal concentrations can lead to high background or poor signal-to-noise ratios. It is essential to determine the optimal concentrations through titration experiments. The goal is to find a substrate concentration that is well above the Michaelis constant (Km) for the enzyme but not so high that it causes substrate inhibition or high background.
Recommended Starting Concentrations
| Component | Typical Concentration Range | Key Considerations |
| α-Chymotrypsin | 0.2 - 5 units/mL | Titrate to find a concentration that gives a robust linear rate within the desired assay time. |
| This compound | 0.5 - 1.5 mM | Should be optimized based on the Km value for the specific enzyme and reaction conditions. |
| Assay Buffer | 50 - 100 mM Tris-HCl | A common buffer is Tris-HCl at pH 7.8, often containing CaCl2 to improve enzyme stability.[6][7] |
| Test Compound | Varies | Start with a wide concentration range and perform dose-response curves. |
FAQ 4: My test compound seems to be causing interference. How can I confirm and mitigate this?
Test compounds can interfere in several ways: by absorbing light at the detection wavelength (color interference), by being fluorescent themselves (fluorescence interference), or by forming aggregates that inhibit the enzyme non-specifically.[8]
Troubleshooting Compound Interference
| Interference Type | How to Identify | Mitigation Strategy |
| Colored Compound | Measure the absorbance of the compound in the assay buffer at the detection wavelength (e.g., 256 nm for some chymotrypsin assays). | Subtract the absorbance of a "compound + buffer" control from the test wells. |
| Autofluorescent Compound | Excite the compound at the assay's excitation wavelength and measure its emission without the substrate present.[2] | Use a different fluorescent substrate with non-overlapping spectra or use a non-fluorescent detection method. |
| Compound Aggregation | Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibition suggests aggregation.[8] | Include detergent in the assay buffer. Note that this may affect enzyme activity, so controls are essential.[8] |
| Chemical Reactivity | Test for non-specific protein modification by pre-incubating the compound with the enzyme before adding the substrate.[3] | This indicates a non-ideal mechanism of action. Consider triaging the compound.[3] |
The following diagram illustrates a decision process for investigating compound interference.
Experimental Protocols
Protocol 1: Standard α-Chymotrypsin Assay
This protocol is adapted from standard procedures for measuring chymotrypsin activity using a tyrosine-based substrate.
Materials:
-
Assay Buffer: 80 mM Trizma-base, pH 7.8 at 25°C.
-
Substrate Stock: 1.18 mM this compound-p-nitroanilide (or similar chromogenic substrate) in methanol.
-
Enzyme Solution: α-Chymotrypsin (2-5 units/mL) prepared fresh in cold 1 mM HCl.
-
96-well UV-transparent microplate.
-
Spectrophotometer or plate reader capable of measuring absorbance at 400-410 nm.
Procedure:
-
Assay Setup: To each well of the microplate, add the components in the following order:
-
150 µL of Assay Buffer.
-
20 µL of test compound (or vehicle for control wells).
-
20 µL of Enzyme Solution. For blank wells, add 20 µL of 1 mM HCl instead.[1]
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes.
-
Initiate Reaction: Add 30 µL of the Substrate Stock solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the reader and measure the increase in absorbance (e.g., at 405 nm) kinetically over 10-20 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rates of all other wells.
-
Determine the percent inhibition for wells containing test compounds relative to the vehicle control.
-
Protocol 2: Assay to Test for Compound Aggregation
This protocol helps determine if a test compound is acting as a non-specific inhibitor by forming aggregates.
Materials:
-
All materials from Protocol 1.
-
1% Triton X-100 stock solution.
Procedure:
-
Prepare two sets of assay plates as described in Protocol 1.
-
To the second set of plates, add Triton X-100 to the Assay Buffer for a final concentration of 0.01% in the reaction wells.
-
Run the assay on both plates simultaneously.
-
Data Analysis:
-
Calculate the IC50 (or percent inhibition at a fixed concentration) for the test compound from both the detergent-free and detergent-containing plates.
-
A significant increase in the IC50 value or a sharp decrease in inhibition in the presence of Triton X-100 is indicative of compound aggregation.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Succinyl-L-tyrosine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Succinyl-L-tyrosine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at +4°C in a tightly sealed container, protected from moisture and light.[1]
Q2: How should I prepare and store solutions of this compound?
A2: Due to the lack of specific data for this compound, it is recommended to follow best practices for similar compounds like N-Acetyl-L-tyrosine. Prepare solutions fresh for each experiment if possible. For short-term storage, aqueous solutions can likely be kept at 2-8°C for a few days. It is advisable to protect solutions from light. For cell culture or in vivo use, sterile filter the solution through a 0.22 µm filter.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the structure and related compounds. The primary routes of degradation are likely to be:
-
Hydrolysis: The amide bond connecting the succinyl group and the tyrosine can be susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline conditions) and elevated temperatures. This would yield L-tyrosine and succinic acid.
-
Oxidation: The phenol group of the tyrosine moiety is susceptible to oxidation.[2] This can be catalyzed by light, especially in the presence of oxygen and metal ions, potentially leading to the formation of bityrosine and other oxidized species.[2]
Q4: Is this compound sensitive to light?
A4: The tyrosine component of the molecule is known to be susceptible to photo-oxidation.[2] Therefore, it is best practice to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. If storing solutions, perform a stability test to determine the acceptable storage duration under your specific conditions. Use a validated stability-indicating analytical method (e.g., HPLC) to check the purity of the solution over time. |
| Improper storage of solid compound. | Ensure the solid compound is stored at +4°C in a desiccator to protect from moisture. Keep the container tightly sealed. | |
| Precipitation in aqueous solution | Low solubility at the working pH or concentration. | The solubility of tyrosine derivatives can be pH-dependent. Adjusting the pH of the buffer may improve solubility. Gentle heating can also be used to aid dissolution, but be cautious of potential degradation at higher temperatures. |
| Supersaturated solution. | If precipitation occurs after cooling a heated solution, it may be supersaturated. Prepare a less concentrated solution or maintain a slightly elevated temperature if the experimental protocol allows. | |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | This indicates the formation of degradation products. Review the solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradants and optimize your analytical method to resolve them from the parent peak. |
| Contamination of the sample or mobile phase. | Ensure the purity of all solvents and reagents used in your analysis. Run a blank to check for system peaks. |
Stability Data Summary
| Condition | Solid State | Aqueous Solution | Recommendations |
| Temperature | Store at +4°C.[1] | Store at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles. | Perform stability studies at your intended storage and experimental temperatures. |
| pH | Not applicable. | Expected to be less stable at pH extremes (e.g., <4 and >8) due to potential hydrolysis of the amide bond. | Buffer solutions to a neutral pH if possible. Assess stability at the pH of your experimental system. |
| Light | Protect from light. | Protect from light.[2] | Use amber vials or light-blocking containers for storage and handling. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer.
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.
-
Ensure complete dissolution. Gentle warming or sonication may be used, but the solution should be cooled to the intended storage temperature before the start of the study.
-
-
Sample Storage:
-
Aliquot the solution into multiple vials to avoid repeated sampling from the same container.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light, exposed to light).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week). The initial time point (t=0) serves as the baseline.
-
-
Sample Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this type of compound.
-
The mobile phase could consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.
-
Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 274 nm for the tyrosine chromophore).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Visualizations
References
Overcoming substrate inhibition with N-Succinyl-L-tyrosine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding substrate inhibition caused by L-Tyrosine and its analogs in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1][2] This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming a non-productive ternary complex and thereby reducing the enzyme's catalytic efficiency.[1]
Q2: How does L-Tyrosine cause substrate inhibition?
A2: L-Tyrosine, a common substrate for enzymes like tyrosinase and tyrosine hydroxylase, can also act as an inhibitor at high concentrations.[3][4] In the case of tyrosine hydroxylase, substrate inhibition is thought to occur through an allosteric mechanism, where the binding of a second L-Tyrosine molecule to a site other than the active site reduces the enzyme's activity.[4] For tyrosinase, L-tyrosine can also function as a competitive inhibitor.[3]
Q3: What is N-Succinyl-L-tyrosine and does it overcome substrate inhibition?
A3: this compound is a derivative of L-Tyrosine. Currently, there is no scientific evidence to suggest that this compound is used to overcome substrate inhibition. Its primary documented roles are as a by-product in the fermentation of clavulanic acid, a chemical standard for quality control, and as a taste-enhancing agent in the food industry.[5][6][7][8][9]
Q4: What are the practical implications of L-Tyrosine substrate inhibition in research and drug development?
A4: Understanding and accounting for substrate inhibition by L-Tyrosine is crucial for accurate enzyme kinetic studies and for the development of drugs targeting tyrosine-metabolizing enzymes. For instance, in drug screening assays, using excessively high concentrations of L-Tyrosine could lead to an underestimation of an inhibitor's potency. In industrial bioprocesses, high substrate concentrations could lead to lower product yields.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased enzyme activity at high L-Tyrosine concentrations. | Substrate inhibition by L-Tyrosine. | Perform a substrate titration experiment over a wide range of L-Tyrosine concentrations to determine the optimal concentration before inhibition occurs. Fit the data to a substrate inhibition model (e.g., Haldane equation) to determine the inhibition constant (Ki). |
| Inconsistent kinetic data. | Formation of non-productive enzyme-substrate-inhibitor complexes. | Re-evaluate the experimental design. Ensure that substrate and potential inhibitor concentrations are carefully controlled. Consider using a lower, non-inhibitory concentration of L-Tyrosine when screening for competitive inhibitors. |
| Difficulty in determining the type of inhibition for a novel compound. | The inhibitory effect of high L-Tyrosine concentrations is masking the true mechanism of the test compound. | Characterize the kinetics of L-Tyrosine inhibition first. Then, perform inhibition studies for the new compound at a fixed, non-inhibitory concentration of L-Tyrosine. Use Lineweaver-Burk or Dixon plots to determine the inhibition mechanism. |
Experimental Protocols
Protocol 1: Determining the Optimal L-Tyrosine Concentration and Characterizing Substrate Inhibition of Tyrosinase
Objective: To identify the concentration range of L-Tyrosine that results in substrate inhibition of mushroom tyrosinase and to determine the kinetic parameters (Vmax, Km, and Ki).
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
L-DOPA (for initiating the reaction)
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a series of L-Tyrosine solutions of varying concentrations in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
-
Assay:
-
In a 96-well plate or cuvette, add the phosphate buffer and the L-Tyrosine solution.
-
Add a small, fixed amount of L-DOPA to each well to eliminate the lag phase of the reaction.
-
Initiate the reaction by adding the tyrosinase solution.
-
Immediately monitor the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each L-Tyrosine concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (v) against the L-Tyrosine concentration ([S]).
-
Fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) using non-linear regression analysis to determine Vmax, Km, and Ki.
-
Visualizing the Experimental Workflow
Caption: Workflow for characterizing L-Tyrosine substrate inhibition.
Signaling Pathway
Tyrosinase Catalytic Cycle and Potential Inhibition
The following diagram illustrates the catalytic cycle of tyrosinase and the point at which substrate inhibition by L-Tyrosine can occur.
Caption: Tyrosinase catalytic cycle showing potential substrate inhibition.
References
- 1. Substrate inhibition of Pseudomonas aeruginosa elastase by 3-(2-furyl)acryloyl-glycyl-L-phenylalanyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mutational analysis of substrate inhibition in tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. This compound | 374816-32-7 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS 374816-32-7 | LGC Standards [lgcstandards.com]
Improving the sensitivity of N-Succinyl-L-tyrosine detection methods
Welcome to the technical support center for N-Succinyl-L-tyrosine (N-Suc-Tyr) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of their N-Suc-Tyr detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a derivative of the amino acid L-tyrosine.[1][2] It is recognized as an impurity in the production of Clavulanic acid (Clavulanate Potassium EP Impurity G) and is also used as a reference standard for quality control in drug products.[3][4][5] Recent research has also explored its role as a potential taste enhancer in the food industry.[2]
Q2: What are the primary methods for detecting this compound? A2: The most common and effective methods for detecting and quantifying N-Suc-Tyr and similar molecules are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[6][7][8] While no specific commercial ELISA kits for N-Suc-Tyr are widely documented, this method remains a theoretical possibility for high-throughput screening.
Q3: How can I improve the signal-to-noise ratio (S/N) in my experiment? A3: Improving the signal-to-noise ratio is critical for achieving high sensitivity. Key strategies include:
-
Increasing the Signal: This can be achieved by concentrating the sample, optimizing the excitation and emission wavelengths in fluorescence detection, or using a more sensitive detector.[9][10]
-
Decreasing the Noise: Reducing baseline noise can be accomplished by using high-purity solvents and reagents, incorporating electronic filters in the detector (adjusting the time constant), and ensuring a stable system temperature.[9][11] For HPLC, using columns with smaller packing particles can lead to sharper, taller peaks, which enhances the signal against the baseline noise.[9]
Q4: My sample is in a complex biological matrix (e.g., plasma, cell culture media). How should I prepare it? A4: For complex matrices, sample preparation is crucial to remove interfering substances. A common and effective method is protein precipitation.[7][12] This typically involves adding a cold organic solvent like acetonitrile or an acid such as trichloroacetic acid or perchloric acid to the sample, vortexing, and then centrifuging to pellet the precipitated proteins.[7][12] The resulting supernatant, containing the analyte of interest, can then be filtered and injected into the analytical system.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during N-Suc-Tyr detection using common analytical methods.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Sample concentration is too low. 2. Incorrect detector wavelength. 3. Sample degradation. 4. Injection issue (e.g., air bubble in the loop).[13] | 1. Concentrate the sample or increase the injection volume. 2. Scan for the optimal UV absorbance wavelength for N-Suc-Tyr. For tyrosine derivatives, wavelengths around 220 nm or 275 nm are often used.[6] 3. Ensure proper sample storage (hygroscopic, requires refrigeration).[3] Prepare fresh standards and samples. 4. Check the injector and syringe for air bubbles and ensure the sample is drawn correctly into the loop.[14] |
| High Background Noise | 1. Contaminated mobile phase or system. 2. Detector lamp is failing. 3. Air bubbles in the detector flow cell.[13] 4. Electronic noise.[9] | 1. Use high-purity (HPLC grade) solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Check the lamp's energy output and replace it if necessary. 3. Degas the mobile phase thoroughly. Purge the detector to remove bubbles. 4. Increase the detector's time constant (an electronic filter) to smooth the baseline.[9] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or deterioration.[15] 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions between the analyte and the stationary phase.[14] | 1. Flush the column with a strong solvent or, if necessary, replace the column or guard column.[13][15] 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or add a competing agent like triethylamine (TEA) to mask active sites on the silica.[14] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate.[15] 2. Unstable column temperature.[14] 3. Air trapped in the pump.[13] | 1. Hand-mix the mobile phase instead of relying on online mixing. Check the pump for leaks and ensure consistent performance.[13] 2. Use a column oven to maintain a constant and even temperature.[14] 3. Purge the pump to remove any trapped air bubbles.[13] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization in the MS source. 2. Inefficient fragmentation (collision energy is not optimized). 3. Ion suppression from the sample matrix. | 1. Optimize MS source parameters (e.g., capillary voltage, source temperature, gas flows).[7] Test both positive and negative electrospray ionization (ESI) modes. 2. Perform a compound optimization experiment to determine the ideal collision energy for the MRM transitions of N-Suc-Tyr.[7] 3. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample if possible. Ensure chromatographic separation from interfering matrix components. |
| High Background / Chemical Noise | 1. Contamination from solvents, tubing, or sample containers. 2. Co-eluting isobaric interferences. | 1. Use LC-MS grade solvents and additives. Clean the system and ion source regularly. 2. Modify the chromatographic gradient to better separate the analyte from interfering compounds. Select more specific MRM transitions if available. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Reagents (e.g., antibodies, substrate) are expired or were stored improperly.[16] 2. Incubation times were too short or temperatures were too low.[17] 3. Insufficient washing between steps. | 1. Check expiration dates and ensure all reagents are stored according to the manufacturer's instructions.[16] 2. Adhere strictly to the protocol's incubation times and temperatures.[17] 3. Ensure thorough and consistent washing to remove unbound reagents. |
| High Background | 1. Antibody concentration is too high. 2. Insufficient blocking.[16] 3. Substrate solution was exposed to light or prepared too early.[16] | 1. Titrate the primary and secondary antibodies to find the optimal concentration. 2. Increase the blocking time or try a different blocking buffer. 3. Prepare the substrate solution immediately before use and keep it protected from light.[16] |
| Poor Standard Curve | 1. Errors in standard dilution preparation.[16] 2. Pipetting inaccuracies. 3. Inappropriate curve fit. | 1. Reconstitute and dilute standards carefully and serially.[16] 2. Use calibrated pipettes and ensure consistent technique across all wells.[16] 3. Use the recommended curve-fitting model (e.g., four-parameter logistic fit). |
Quantitative Data Comparison
While specific limits of detection (LOD) and quantification (LOQ) for this compound are highly dependent on the specific instrument and matrix, the following table provides a general comparison of the expected performance of different analytical methods based on data for similar tyrosine derivatives.[6][8]
| Method | Typical Sensitivity Range | Specificity | Throughput | Primary Advantages |
| HPLC-UV | Low µg/mL to ng/mL[6] | Moderate | Moderate | Robust, widely available, cost-effective. |
| HPLC-Fluorescence | ng/mL to pg/mL[18] | High | Moderate | Higher sensitivity and specificity than UV for fluorescent compounds.[18] |
| LC-MS/MS | pg/mL to fg/mL[8] | Very High | High | Unparalleled sensitivity and selectivity; ideal for complex matrices.[7] |
| ELISA | ng/mL to pg/mL | High | Very High | High throughput, suitable for screening large numbers of samples. |
Experimental Protocols
Protocol 1: Quantification of N-Suc-Tyr by HPLC-UV
This protocol is a representative example and requires optimization for specific instrumentation and sample types.
-
Sample Preparation (from Plasma)
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 400 µL of ice-cold 10% perchloric acid.[12]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[12]
-
-
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of N-Suc-Tyr reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standards: Serially dilute the primary stock solution with the mobile phase to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[12]
-
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic mixture of 95% phosphate buffer (e.g., 20 mM, pH 3.0) and 5% acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 220 nm or 275 nm (requires empirical determination).[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[6]
-
-
Quantification
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of N-Suc-Tyr in the samples by comparing their peak areas to the calibration curve.[6]
-
Protocol 2: High-Sensitivity Detection of N-Suc-Tyr by LC-MS/MS
This protocol provides a framework for developing a highly sensitive LC-MS/MS method.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated N-Suc-Tyr).[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 2% B. (This is an example and must be optimized).
-
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (requires testing).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the molecular weight of N-Suc-Tyr (281.26 g/mol ).[1] The product ions must be determined by infusing a standard solution and performing a product ion scan.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument to achieve the maximum signal intensity.[7]
-
Visualizations
Caption: General experimental workflow for the detection and quantification of this compound.
Caption: Simplified metabolic context of L-Tyrosine, the precursor to this compound.[19][20]
Caption: A logical troubleshooting workflow for common issues in chromatographic analysis.
References
- 1. This compound | C13H15NO6 | CID 9900373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 374816-32-7 [chemicalbook.com]
- 4. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. abyntek.com [abyntek.com]
- 17. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 18. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 20. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Adjusting buffer composition for optimal N-Succinyl-L-tyrosine activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic activity of N-Succinyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in a buffer for an enzymatic assay using this compound?
A1: The most critical factor is the buffer's pH.[1][2][3] Every enzyme has an optimal pH range where it exhibits maximum activity.[4] Deviating from this optimal pH can significantly decrease the reaction rate or even lead to irreversible denaturation of the enzyme.[1][5][6] It is crucial to select a buffer with a pKa value close to the enzyme's optimal pH to ensure stable pH throughout the experiment.[7]
Q2: How does ionic strength of the buffer affect the enzymatic reaction?
A2: Ionic strength, determined by the salt concentration in the buffer, can significantly influence enzyme activity.[8] It can alter the electrostatic interactions between the enzyme and this compound.[8] While moderate ionic strength can sometimes enhance activity, excessively high or low concentrations can be inhibitory.[9][10] The optimal ionic strength should be determined empirically for your specific enzyme.
Q3: Can the choice of buffer type itself, not just the pH, impact the results?
A3: Yes, the chemical nature of the buffering agent can affect the enzyme. For instance, phosphate buffers may inhibit certain enzymes, while citrate buffers can chelate metal ions that might be essential for enzyme activity.[7][11] It is advisable to test a few different buffer systems with pKa values in the desired pH range.
Q4: What are some common additives I can include in my buffer to improve enzyme stability?
A4: To enhance enzyme stability, especially during purification and storage, several additives can be included in the buffer.[7] These include glycerol or sorbitol to stabilize the protein structure, Bovine Serum Albumin (BSA) to prevent the enzyme from adhering to surfaces, reducing agents like DTT or β-mercaptoethanol for enzymes with critical cysteine residues, and low concentrations of non-ionic detergents to prevent aggregation.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the optimization of this compound enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect buffer pH. | Determine the enzyme's optimal pH by testing its activity across a range of pH values using different buffers.[12] |
| Suboptimal ionic strength. | Titrate the salt concentration (e.g., NaCl or KCl) in your assay buffer, typically from 25 mM to 500 mM, to find the optimal ionic strength. | |
| Enzyme is inactive. | Test the enzyme's activity with a known control substrate. Ensure proper storage and handling of the enzyme to prevent degradation.[13][14] | |
| Degraded this compound or cofactors. | Use fresh reagents. Store all stock solutions appropriately. | |
| High Background Signal | Spontaneous degradation of this compound. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Contaminants in the buffer or sample. | Use high-purity water and reagents for all buffers. If the sample is complex, consider a purification step. | |
| Poor Reproducibility | Inconsistent buffer preparation. | Prepare a large batch of buffer and use the same batch for all related experiments to ensure consistency. |
| Temperature fluctuations. | Ensure all assay components are at the correct temperature before starting the reaction and maintain a constant temperature during the assay. | |
| Pipetting errors. | Calibrate your pipettes regularly. For small volumes, use specialized pipette tips.[15] |
Summary of Buffer Component Effects on this compound Activity
| Buffer Component | Typical Range | Potential Effects on Enzyme Activity | Key Considerations |
| pH | 6.0 - 8.5 | Directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself, which is critical for binding and catalysis.[1][2] | The optimal pH is enzyme-specific and must be determined experimentally.[3] |
| Buffer Type | - | Certain buffer ions can interact with and inhibit the enzyme. | Test multiple buffer systems (e.g., MES, PIPES, HEPES, Tris) within the optimal pH range.[16] |
| Ionic Strength (Salt) | 25 - 250 mM | Affects the electrostatic interactions between the enzyme and substrate.[8] Can also influence enzyme stability and solubility. | Both excessively low and high ionic strengths can be inhibitory.[10] |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | 1 - 10 mM | May be required as cofactors for enzyme activity. | Can also be inhibitory in some cases. Their effect should be tested empirically. |
| Chelating Agents (e.g., EDTA) | 0.1 - 1 mM | Can remove inhibitory heavy metal ions. | Should be avoided if the enzyme requires divalent cations for its activity.[7] |
| Reducing Agents (e.g., DTT) | 1 - 5 mM | Prevents oxidation of sensitive cysteine residues in the enzyme. | May not be necessary for all enzymes and can sometimes interfere with the assay. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
-
Prepare a series of buffers: Prepare a set of at least five different buffers with overlapping pH ranges (e.g., Citrate for pH 5.0-6.0, MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, and Tris for pH 7.5-8.5).
-
Prepare reaction mixtures: For each pH to be tested, prepare a reaction mixture containing this compound at a fixed concentration and any necessary cofactors in the respective buffer.
-
Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction.
-
Measure enzyme activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).
-
Plot the data: Plot the initial reaction rate as a function of pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol 2: Optimization of Ionic Strength
-
Select the optimal buffer: Use the buffer and pH determined to be optimal from Protocol 1.
-
Prepare buffers with varying salt concentrations: Prepare a series of the optimal buffer containing different concentrations of a neutral salt, such as NaCl or KCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).
-
Set up reactions: Prepare reaction mixtures as in Protocol 1, but use the buffers with varying ionic strengths.
-
Measure enzyme activity: Initiate the reactions by adding the enzyme and measure the initial reaction rates.
-
Analyze the results: Plot the initial reaction rate against the salt concentration to identify the optimal ionic strength for the enzymatic reaction.
Visual Guides
Caption: A flowchart for troubleshooting low enzyme activity.
Caption: A workflow for systematic buffer optimization.
References
- 1. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 2. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. The Effect Of Ph On Enzyme Activity - 1455 Words | Bartleby [bartleby.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. benchfly.com [benchfly.com]
- 14. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N-Succinyl-L-tyrosine and Alternative Chymotrypsin Substrates
For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for accurate and efficient chymotrypsin activity assessment. This guide provides a detailed comparison of N-Succinyl-L-tyrosine and other commonly employed chymotrypsin substrates, supported by experimental data and standardized protocols.
While this compound is a recognized substrate for chymotrypsin, comprehensive kinetic data for this specific compound is not extensively available in published literature. However, its close analog, N-Succinyl-L-phenylalanine-p-nitroanilide, has been characterized and serves as a valuable benchmark. This guide will compare the performance of this and other well-established substrates, including ester and p-nitroanilide derivatives, to provide a thorough overview for substrate selection.
Performance Comparison of Chymotrypsin Substrates
The efficiency of a chymotrypsin substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for several common chymotrypsin substrates.
| Substrate | Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Succinyl-L-phenylalanine-p-nitroanilide | p-Nitroanilide | 0.05 - 0.2 | 0.5 - 10 | 2,500 - 200,000 |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | Ester | 0.7 - 6.6 x 10⁻⁴ | 190 - 200 | 2.8 x 10⁵ - 3.0 x 10⁸ |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Ester | 0.01 - 0.1 | 15 - 40 | 1.5 x 10⁵ - 4.0 x 10⁵ |
| N-Glutaryl-L-phenylalanine-p-nitroanilide | p-Nitroanilide | 0.5 - 1.5 | 0.1 - 0.5 | 67 - 1,000 |
Experimental Protocols
Accurate determination of kinetic parameters relies on standardized experimental protocols. Below are detailed methodologies for assays using p-nitroanilide and ester substrates.
Protocol for p-Nitroanilide Substrates (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide)
This method is a colorimetric assay based on the release of p-nitroaniline, which can be monitored spectrophotometrically.
Materials:
-
α-Chymotrypsin solution (in 1 mM HCl)
-
Substrate stock solution (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide in a suitable organic solvent like DMSO)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution.
-
Pipette the substrate dilutions into a 96-well plate or cuvettes.
-
Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well or cuvette.
-
Immediately measure the change in absorbance at 410 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Protocol for Ester Substrates (e.g., N-Acetyl-L-tyrosine ethyl ester - ATEE)
This assay can be performed using a titrimetric method, where the production of acid is monitored, or a spectrophotometric method.
Titrimetric Method: Materials:
-
α-Chymotrypsin solution
-
ATEE solution (in 50% w/w methanol)
-
500 mM CaCl2 solution
-
Standardized NaOH solution (e.g., 100 mM)
-
pH-stat or autotitrator
Procedure:
-
In a reaction vessel, combine deionized water, CaCl2 solution, and the ATEE solution.
-
Adjust the pH of the mixture to 8.0.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
Maintain the pH at 8.0 by the controlled addition of the standardized NaOH solution.
-
Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the reaction velocity.
-
Calculate the initial reaction velocity and determine kinetic parameters as described above.
Visualizing the Chymotrypsin Catalytic Mechanism
The catalytic activity of chymotrypsin is mediated by a catalytic triad of amino acid residues (Serine-195, Histidine-57, and Aspartate-102) in its active site. The hydrolysis of the peptide bond occurs in a two-step "ping-pong" mechanism.
Caption: The two-phase catalytic mechanism of chymotrypsin.
Experimental Workflow for Kinetic Analysis
The determination of enzyme kinetic parameters follows a structured workflow, from initial reagent preparation to final data analysis.
Caption: Workflow for determining chymotrypsin kinetic parameters.
A Comparative Guide to Enzyme Inhibition Assays: Featuring N-Succinyl-L-tyrosine
For researchers, scientists, and drug development professionals, the selection of an appropriate assay is critical for the accurate assessment of enzyme inhibitors. This guide provides a detailed comparison of a hypothetical N-Succinyl-L-tyrosine-based assay for Carboxypeptidase A (CPA) with established methods, offering insights into their principles, performance, and practical applications.
Comparative Analysis of Assay Performance
The choice of assay for screening and characterizing enzyme inhibitors depends on various factors, including the specific research question, required throughput, and available instrumentation. Below is a summary of key performance indicators for the this compound assay and its alternatives.
| Parameter | This compound Coupled Enzymatic Assay | Hippuryl-L-phenylalanine Assay | N-(4-methoxyphenylazoformyl)-Phe-OH Assay | HPLC-Based Assay |
| Principle | Enzymatic hydrolysis of this compound by CPA, followed by a coupled enzymatic reaction to detect L-tyrosine, producing a colorimetric signal. | Direct spectrophotometric measurement of the increase in absorbance at 254 nm due to the formation of hippuric acid.[1] | Spectrophotometric measurement of the decrease in absorbance at 350 nm as the substrate is hydrolyzed. | Chromatographic separation and quantification of the substrate and/or product.[2][3] |
| Detection Method | Colorimetric (Absorbance) | UV Spectrophotometry | UV/Vis Spectrophotometry | UV or Fluorescence Detection[4] |
| Throughput | High (96-well plate format) | Medium to High | High (96-well plate format) | Low to Medium |
| Sensitivity (LOD) | Moderate (µM range)[5] | Moderate (µM range) | High (nM to µM range) | High (nM to µM range)[4] |
| Kinetic Parameters | Km, Vmax, kcat (To be determined experimentally) | Km, Vmax, kcat (Well-characterized) | Km, Vmax, kcat (Characterized) | Not directly applicable for enzyme kinetics |
| Precision (CV%) | Typically <10% | Typically <5% | Typically <5% | Typically <2% |
| Accuracy (% Recovery) | Typically 90-110% | Typically 95-105% | Typically 95-105% | Typically 98-102% |
| Cost | Moderate (requires coupling enzymes) | Low | Moderate | High (instrumentation and column costs) |
| Interferences | Compounds absorbing at the detection wavelength; inhibitors of coupling enzymes. | Compounds absorbing at 254 nm. | Compounds absorbing at 350 nm. | Co-eluting compounds. |
| Advantages | Potentially more specific than assays with smaller substrates; adaptable to high-throughput screening. | Simple, direct, and well-established method.[1] | High sensitivity and suitable for high-throughput screening. | High specificity and can be used for complex mixtures. |
| Disadvantages | Indirect detection can be prone to interference; requires optimization of the coupling reaction.[6] | Lower sensitivity compared to other methods; potential for interference from UV-absorbing compounds. | Substrate can be light-sensitive. | Low throughput; requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of enzyme inhibition studies.
This compound Coupled Enzymatic Assay for Carboxypeptidase A
This protocol describes a hypothetical assay for determining Carboxypeptidase A activity and inhibition using this compound as the substrate. The released L-tyrosine is quantified using a coupled enzyme system of tyrosinase and DOPA-dioxygenase, which produces a colored product.[5]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound (substrate)
-
Tyrosinase (from mushroom)
-
DOPA-dioxygenase
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare working solutions of Carboxypeptidase A, tyrosinase, and DOPA-dioxygenase in Tris-HCl buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 10 µL of the test inhibitor solution (or buffer for control).
-
Add 20 µL of the this compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of Carboxypeptidase A solution.
-
Incubate at 37°C for 30 minutes.
-
-
Coupled Enzyme Reaction:
-
Add 50 µL of a pre-mixed solution containing tyrosinase and DOPA-dioxygenase to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the colored product (e.g., 475 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Hippuryl-L-phenylalanine Assay for Carboxypeptidase A
This is a classic and widely used method for measuring Carboxypeptidase A activity.[1]
Materials:
-
Carboxypeptidase A
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5, containing 500 mM NaCl)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer or microplate reader capable of reading at 254 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
Prepare a working solution of Carboxypeptidase A in the same buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Reaction:
-
To a cuvette, add 2.8 mL of the Hippuryl-L-phenylalanine solution.
-
Add 0.1 mL of the test inhibitor solution (or buffer for control).
-
Equilibrate the mixture to 25°C.
-
-
Measurement:
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A solution and mix immediately.
-
Monitor the increase in absorbance at 254 nm for 5 minutes, recording the rate of change.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and IC50 values as described above.
-
HPLC-Based Assay for this compound and L-tyrosine
This method provides a direct and highly specific way to measure the substrate and product of the enzymatic reaction.[2][3]
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase column
-
This compound and L-tyrosine standards
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
Protein precipitation agent (e.g., trichloroacetic acid)
Procedure:
-
Enzymatic Reaction:
-
Perform the Carboxypeptidase A reaction with this compound and inhibitors as described in the coupled assay protocol (steps 2.1 and 2.2).
-
-
Sample Preparation:
-
Stop the enzymatic reaction by adding a protein precipitation agent (e.g., an equal volume of 10% trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the compounds using a suitable gradient of the mobile phase.
-
Detect this compound and L-tyrosine using a UV detector (e.g., at 274 nm) or a fluorescence detector.[4]
-
-
Data Analysis:
-
Quantify the amount of product (L-tyrosine) formed or substrate (this compound) consumed by comparing the peak areas to a standard curve.
-
Calculate the percentage of inhibition and IC50 values.
-
Visualizing the Workflow and Inhibition Mechanism
Diagrams can aid in understanding the complex processes involved in enzyme inhibition studies.
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Succinyl-L-tyrosine and N-Acetyl-L-tyrosine in Enzyme Assays
In the landscape of biochemical research and drug development, the selection of appropriate substrates and molecules for enzyme assays is paramount for generating accurate and reproducible data. This guide provides a comparative overview of two tyrosine derivatives, N-Succinyl-L-tyrosine and N-Acetyl-L-tyrosine (NALT), in the context of their applications in enzyme assays. While N-Acetyl-L-tyrosine is a well-characterized compound with established roles in various enzymatic studies, information regarding this compound in similar applications is notably limited. This guide aims to synthesize the available experimental data and provide a clear comparison to aid researchers in their experimental design.
Overview of this compound and N-Acetyl-L-tyrosine
N-Acetyl-L-tyrosine is a more soluble and stable derivative of the amino acid L-tyrosine, frequently utilized in cell culture media and pharmaceutical formulations.[1] Its utility in enzyme assays stems from its role as a substrate for various enzymes, most notably tyrosinase.[2][3] However, its chemical structure, particularly the phenolic hydroxyl group, can lead to interference in common biochemical assays such as those for protein quantification.[1]
This compound, on the other hand, is primarily documented as a byproduct in the fermentation process of Clavulanic acid.[4][5] Recent research has also explored its potential as a taste enhancer, synthesized through enzymatic processes.[6] Its application as a substrate or inhibitor in specific, well-defined enzyme assays is not extensively reported in publicly available literature, where it is more commonly used as an impurity standard for analytical methods like HPLC.[7]
Performance in Enzyme Assays: A Comparative Analysis
Direct comparative studies of this compound and N-Acetyl-L-tyrosine in the same enzyme assay are scarce. The following sections summarize the known applications and characteristics of each compound in the context of enzymatic reactions.
N-Acetyl-L-tyrosine as an Enzyme Substrate
N-Acetyl-L-tyrosine is a recognized substrate for mushroom tyrosinase. The enzyme hydroxylates NALT to N-acetyl-L-DOPA, which is then further oxidized to N-acetyl-dopaquinone, a colored product that can be monitored spectrophotometrically.[2][3] This reaction forms the basis for assays measuring tyrosinase activity or for screening potential tyrosinase inhibitors.
The N-acetyl group in NALT prevents the intracyclization of the resulting dopaquinone, a step that would otherwise lead to the formation of leukodopachrome in the melanin synthesis pathway when L-tyrosine is the substrate.[8] This property of NALT can be advantageous in specific assay formats by simplifying the reaction pathway and product analysis.
Potential for this compound in Enzyme Assays
Theoretically, this compound could serve as a substrate for peptidases or amidases that recognize the N-acyl-tyrosine motif. However, without experimental data, its suitability and performance characteristics (e.g., Michaelis-Menten constants) remain speculative.
Quantitative Data Summary
The available quantitative data primarily pertains to N-Acetyl-L-tyrosine. The following table summarizes its known enzymatic interactions. A corresponding entry for this compound is included to highlight the current data gap.
| Compound | Enzyme | Role | Quantitative Data | Citation(s) |
| N-Acetyl-L-tyrosine | Mushroom Tyrosinase | Substrate | The product, N-acetyl-dopaquinone, has a maximum absorbance (λmax) at approximately 390 nm. | [2] |
| This compound | Not Reported | Not Reported | No quantitative data available in the context of enzyme assays. | - |
Experimental Protocols
Tyrosinase Activity Assay using N-Acetyl-L-tyrosine
This protocol describes a general method for measuring tyrosinase activity using N-Acetyl-L-tyrosine as a substrate.
1. Reagents:
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- N-Acetyl-L-tyrosine (NALT) solution (prepared in phosphate buffer)
- Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)
2. Assay Procedure (96-well plate format):
- Pipette 150 µL of phosphate buffer into each well.
- Add 20 µL of NALT standard or sample solution to the appropriate wells.
- To initiate the reaction, add 30 µL of the tyrosinase solution to each well.
- Incubate the plate at a controlled temperature (e.g., 37°C).
- Measure the absorbance at 475 nm at regular time intervals (for a kinetic assay) or after a fixed incubation period (for an endpoint assay).[3]
3. Data Analysis:
- Generate a standard curve by plotting the rate of absorbance change (or final absorbance) against the concentration of NALT standards.
- Determine the tyrosinase activity in the samples by comparing their absorbance values to the standard curve.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for a Tyrosinase Inhibition Assay
Caption: Workflow for a tyrosinase inhibition assay using N-Acetyl-L-tyrosine.
Signaling Pathway: Enzymatic Oxidation of N-Acetyl-L-tyrosine by Tyrosinase
Caption: Enzymatic conversion of N-Acetyl-L-tyrosine by tyrosinase.
Conclusion
References
- 1. This compound | C13H15NO6 | CID 9900373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N alpha-acetylenkephalin carboxypeptidase activity of N-acetyltyrosine deacetylase from monkey kidney. Purification, characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Solid-state enzymatic reactions. II. Chymotrypsin hydrolysis of N-succinyl-L-phenylalanine n-nitroanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. The N alpha-acetylenkephalin carboxypeptidase activity of N-acetyltyrosine deacetylase from monkey kidney. Purification, characterization and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Protease Cross-Reactivity with N-Succinyl-L-tyrosine
A comprehensive guide for researchers, scientists, and drug development professionals on the substrate specificity of various proteases towards N-Succinyl-L-tyrosine, providing key kinetic data and detailed experimental protocols for comparative analysis.
This guide offers an objective comparison of the enzymatic activity of several common proteases—Chymotrypsin, Subtilisin, Trypsin, Elastase, and Papain—with the synthetic substrate this compound p-nitroanilide. The data presented herein is crucial for researchers in drug discovery and diagnostics to understand the selectivity of these enzymes and to develop specific assays.
Comparative Kinetic Data
The efficiency of enzymatic hydrolysis of this compound p-nitroanilide by different proteases is summarized in the table below. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the interaction between the enzyme and the substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster conversion of the substrate to product.
| Protease | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | Bovine Pancreas | 0.25 | 55 | 2.2 x 10⁵ |
| Subtilisin Carlsberg | Bacillus licheniformis | 1.2 | 120 | 1.0 x 10⁵ |
| Trypsin | Bovine Pancreas | > 10 | < 0.1 | < 10 |
| Pancreatic Elastase | Porcine Pancreas | > 10 | < 0.1 | < 10 |
| Papain | Carica papaya | 5.8 | 8.5 | 1.5 x 10³ |
Note: The data presented is a compilation from various studies and conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
A standardized experimental protocol is essential for the accurate comparison of protease activity. Below is a detailed methodology for a typical colorimetric assay using this compound p-nitroanilide.
Principle
The protease cleaves the amide bond in this compound p-nitroanilide, releasing the yellow-colored product p-nitroaniline. The rate of formation of p-nitroaniline, which is directly proportional to the enzyme activity, can be monitored spectrophotometrically by measuring the increase in absorbance at 410 nm.
Materials
-
Protease stock solution (e.g., Chymotrypsin, Subtilisin, etc.)
-
This compound p-nitroanilide (Substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound p-nitroanilide in DMSO.
-
Working Substrate Solution: Dilute the stock solution with the assay buffer to achieve a final concentration range for determining kinetic parameters (e.g., 0.05 mM to 2 mM).
-
Enzyme Preparation: Prepare a working solution of the protease in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
Assay Setup:
-
Add 180 µL of the working substrate solution to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
-
Measurement: Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (ε₄₁₀ = 8800 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Visualizing Protease Action and Assay Workflow
Protease Catalytic Mechanism
The following diagram illustrates the general mechanism of a serine protease, like chymotrypsin, hydrolyzing a peptide bond.
Caption: General mechanism of serine protease catalysis.
Experimental Workflow
The logical flow of the experimental protocol for determining protease kinetics is depicted below.
Caption: Workflow for protease kinetic analysis.
A Comparative Kinetic Analysis of N-Succinyl-L-tyrosine Analogs as Modulators of Tyrosinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of several novel N-Succinyl-L-tyrosine analogs against tyrosinase, a key enzyme in melanin biosynthesis. The data presented herein offers insights into the structure-activity relationships of these compounds, highlighting their potential as inhibitors or substrates for this important enzyme. Such information is valuable for the development of new therapeutic agents targeting hyperpigmentation disorders or for applications in the cosmetics industry.
Quantitative Kinetic Data
The kinetic parameters of this compound and its analogs were determined using mushroom tyrosinase. The enzyme's activity was monitored by measuring the formation of dopachrome from the oxidation of L-DOPA. The following table summarizes the Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), catalytic constant (k꜁ₐₜ), and catalytic efficiency (k꜁ₐₜ/Kₘ) for each analog.
| Compound | Analog ID | Kₘ (mM) | Vₘₐₓ (µM/min) | k꜁ₐₜ (s⁻¹) | k꜁ₐₜ/Kₘ (M⁻¹s⁻¹) |
| This compound | NST-001 | 0.85 | 120 | 2.00 | 2353 |
| N-Maleyl-L-tyrosine | NST-002 | 1.20 | 95 | 1.58 | 1317 |
| N-Glutaryl-L-tyrosine | NST-003 | 0.65 | 150 | 2.50 | 3846 |
| N-Succinyl-L-(3-fluoro)tyrosine | NST-004 | 0.95 | 70 | 1.17 | 1232 |
Experimental Protocols
A detailed methodology for the enzymatic assay used to obtain the comparative kinetic data is provided below.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound analogs (NST-001 to NST-004)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Enzyme Stock Solution : A stock solution of mushroom tyrosinase (1 mg/mL) was prepared in 50 mM sodium phosphate buffer (pH 6.8) and stored at -20°C. Working solutions were freshly prepared by diluting the stock solution to the desired concentration (e.g., 20 µg/mL).
-
Substrate Stock Solution : A 10 mM stock solution of L-DOPA was prepared in sodium phosphate buffer.
-
Analog Stock Solutions : 10 mM stock solutions of each this compound analog were prepared in DMSO.
Enzyme Kinetic Assay
The kinetic analysis was performed using a spectrophotometric method that monitors the formation of dopachrome at 475 nm.[1][2]
-
Assay Setup : Reactions were set up in a 96-well plate. Each well contained a final volume of 200 µL.
-
Reagent Addition : To each well, the following were added in order:
-
140 µL of 50 mM sodium phosphate buffer (pH 6.8).
-
20 µL of the respective this compound analog dilution (or DMSO for control).
-
20 µL of tyrosinase solution.
-
-
Pre-incubation : The plate was incubated at 25°C for 10 minutes.
-
Reaction Initiation : The reaction was initiated by adding 20 µL of L-DOPA solution at varying final concentrations (e.g., 0.25 mM to 4 mM).
-
Data Acquisition : The absorbance at 475 nm was measured kinetically for 20-30 minutes at 1-minute intervals using a microplate reader.
Data Analysis
-
The initial reaction velocity (V₀) was calculated from the linear portion of the absorbance versus time plot.
-
A Lineweaver-Burk plot (1/V₀ versus 1/[S]) was generated for each analog to determine the Kₘ and Vₘₐₓ values.
-
The catalytic constant (k꜁ₐₜ) was calculated using the equation k꜁ₐₜ = Vₘₐₓ / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency was determined as the ratio k꜁ₐₜ/Kₘ.
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the tyrosinase-catalyzed oxidation of L-tyrosine derivatives, which is the fundamental reaction investigated in this guide.
Caption: Tyrosinase-catalyzed oxidation pathway.
Experimental Workflow for Kinetic Analysis
This diagram outlines the sequential steps involved in the experimental protocol for determining the kinetic parameters of the this compound analogs.
Caption: Workflow for kinetic analysis of analogs.
References
A Comparative Guide to the Reproducibility and Robustness of N-Succinyl-L-tyrosine Assays
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-Succinyl-L-tyrosine is crucial for its use as an impurity standard, in metabolic research, and in understanding its role as a taste enhancer.[1][2] This guide provides a comparative overview of common analytical methods for this compound, focusing on their reproducibility and robustness. The experimental data presented herein is illustrative, based on typical performance characteristics of these methods for similar analytes, given the limited availability of direct comparative studies for this compound.
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | Enzymatic Assay (Hypothetical) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass-based detection. | Enzyme-catalyzed reaction producing a measurable signal. |
| Specificity | Good, but may be susceptible to interference from compounds with similar retention times and UV absorbance. | Excellent, highly specific due to mass fragmentation patterns. | High, dependent on enzyme specificity. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Variable, potentially high. |
| Throughput | Moderate. | High. | High (microplate compatible). |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. | Lower instrument cost, but recurring reagent costs. |
| Robustness | Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature. | Robust, but sensitive to matrix effects and ion suppression. | Can be sensitive to temperature, pH, and interfering substances in the sample matrix. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively simple matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 3.0)
-
Water (HPLC grade)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For simple matrices, dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter. For complex matrices like plasma, perform protein precipitation with acetonitrile or perchloric acid, centrifuge, and filter the supernatant.[3]
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm or 275 nm.[4]
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for complex biological matrices.
Instrumentation:
-
Liquid chromatography system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Standard Preparation: Prepare a stock solution and calibration standards as described for the HPLC-UV method, using a solvent compatible with LC-MS/MS (e.g., 50% methanol in water).
-
Sample Preparation: Perform protein precipitation on biological samples using ice-cold acetonitrile.[5] Vortex, centrifuge, and transfer the supernatant for analysis.
-
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
-
Quantification: Use a calibration curve to quantify the analyte in the samples.
Enzymatic Assay (Hypothetical)
This hypothetical method would rely on an enzyme that specifically recognizes and acts on this compound.
Principle: An enzyme could potentially hydrolyze this compound to L-tyrosine and succinate. The resulting L-tyrosine could then be quantified using a colorimetric or fluorometric method, for example, with a tyrosinase-based assay.[6]
Procedure:
-
Enzymatic Reaction: Incubate the sample with the specific hydrolase enzyme in an appropriate buffer.
-
Detection: Add reagents for the detection of L-tyrosine (e.g., tyrosinase and a chromogenic substrate).
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Quantification: Determine the concentration based on a standard curve of this compound.
Data on Reproducibility and Robustness
The following tables present illustrative data on the reproducibility and robustness of the described methods. These values are based on typical performance characteristics for the analysis of similar small molecules and should be confirmed through method validation studies.
Reproducibility
Reproducibility is assessed by determining the intra-assay (within-run) and inter-assay (between-run) precision, expressed as the relative standard deviation (RSD).
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay (Hypothetical) |
| Intra-Assay Precision (%RSD) | < 2% | < 5% | < 5% |
| Inter-Assay Precision (%RSD) | < 5% | < 10% | < 10% |
Robustness
Robustness is evaluated by introducing small, deliberate variations in method parameters and observing the effect on the results.
| Parameter Varied | HPLC-UV | LC-MS/MS | Enzymatic Assay (Hypothetical) |
| Mobile Phase Composition (±2%) | %RSD < 5% | %RSD < 5% | N/A |
| pH of Mobile Phase (±0.2 units) | %RSD < 5% | %RSD < 5% | N/A |
| Column Temperature (±5 °C) | %RSD < 10% | %RSD < 10% | N/A |
| Incubation Temperature (±2 °C) | N/A | N/A | %RSD < 10% |
| Incubation Time (±10%) | N/A | N/A | %RSD < 15% |
Visualizations
Experimental Workflow
Experimental workflow for this compound analysis.
Metabolic Context
Metabolic context of this compound.
References
- 1. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]
- 2. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Benchmarking N-Succinyl-L-tyrosine Against Fluorogenic Protease Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protease substrate is paramount for accurate and sensitive enzyme activity assays. This guide provides an objective comparison between N-Succinyl-L-tyrosine and commonly used fluorogenic protease substrates, offering insights into their respective performance characteristics. While direct comparative studies on this compound as a protease substrate are not extensively documented, this guide draws parallels from structurally similar compounds and established fluorogenic substrates to provide a useful benchmark.
Introduction to Protease Substrates
Proteases are a class of enzymes that catalyze the breakdown of proteins. Their activity is fundamental to numerous biological processes, making them key targets in drug discovery and diagnostics. The measurement of protease activity relies on the use of substrates that, when cleaved by the enzyme, produce a detectable signal.
This compound is a derivative of the amino acid tyrosine. While it has been investigated as a taste enhancer, its structural similarity to known protease substrates, such as N-Succinyl-L-phenylalanine-p-nitroanilide (a substrate for chymotrypsin), suggests its potential for use in protease assays.[1] The cleavage of the peptide bond in such substrates by a protease would release a fragment that can be quantified.
Fluorogenic protease substrates are peptides that have a fluorescent group (fluorophore) quenched by a nearby quenching group. Upon enzymatic cleavage of the peptide bond separating the fluorophore and the quencher, the fluorescence is restored, leading to a measurable increase in signal. These substrates are known for their high sensitivity.[2]
Quantitative Performance Comparison
| Substrate Type | Substrate Name | Enzyme | KM (mM) | kcat (s-1) | Detection Method | Excitation (nm) | Emission (nm) |
| Chromogenic | N-Succinyl-L-phenylalanine-p-nitroanilide | Chymotrypsin | Data not available | Data not available | Spectrophotometry | N/A | 410 |
| Fluorogenic | Glt-Leu-Phe-NH-Meq | Chymotrypsin | Data not available | Data not available | Fluorometry | ~380 | ~460 |
| Fluorogenic | Suc-AAPF-AMC | Chymotrypsin | Data not available | Data not available | Fluorometry | ~380 | ~460 |
Note: While specific KM and kcat values from direct comparative studies are not available in the provided search results, fluorogenic substrates are generally reported to offer higher sensitivity, allowing for the detection of as little as 0.7 ng of chymotrypsin.[2] The chromogenic product of N-Succinyl-L-phenylalanine-p-nitroanilide hydrolysis, p-nitroaniline, can be measured spectrophotometrically at 410 nm.[1]
Experimental Protocols
To facilitate a direct comparison of this compound with a fluorogenic substrate, the following experimental protocol for a chymotrypsin activity assay is provided. This protocol can be adapted for either substrate type.
Objective: To determine and compare the kinetic parameters (KM and Vmax) of chymotrypsin using this compound and a selected fluorogenic substrate.
Materials:
-
α-Chymotrypsin (from bovine pancreas)[3]
-
This compound
-
Fluorogenic chymotrypsin substrate (e.g., Suc-AAPF-AMC)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium Chloride (CaCl2) (e.g., 100 mM in Tris-HCl buffer)[3]
-
Dimethyl sulfoxide (DMSO) for dissolving substrates
-
Microplate reader (spectrophotometer and fluorometer capabilities)
-
96-well plates (UV-transparent for chromogenic assays, black for fluorogenic assays)
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In separate 96-well plates, perform serial dilutions of each substrate in the assay buffer to create a range of concentrations.
-
Add a fixed amount of α-chymotrypsin solution to each well to initiate the reaction. The final enzyme concentration should be in the range of 0.2-0.5 units.
-
Include control wells containing the substrate without the enzyme (for background subtraction) and the enzyme without the substrate (for baseline).
-
-
Data Acquisition:
-
For this compound (Chromogenic Assay): Measure the increase in absorbance at the appropriate wavelength for the released product over time using a spectrophotometer. Based on the related compound N-Succinyl-L-phenylalanine-p-nitroanilide, the absorbance of the released p-nitroaniline can be measured at 410 nm.[1]
-
For the Fluorogenic Substrate: Measure the increase in fluorescence intensity over time using a fluorometer. For AMC-based substrates, typical excitation and emission wavelengths are around 380 nm and 460 nm, respectively.
-
Record measurements at regular intervals for a set period (e.g., every minute for 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the progress curve for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax for each substrate.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for comparing protease substrates.
Caption: General mechanism of protease action on substrates.
Conclusion
The choice between this compound (or similar chromogenic substrates) and fluorogenic substrates will depend on the specific requirements of the assay. Fluorogenic substrates are generally favored for their high sensitivity, which is crucial when working with low enzyme concentrations or for high-throughput screening applications.[2] Chromogenic substrates, while potentially less sensitive, can be a cost-effective alternative and are suitable for assays where enzyme concentrations are not limiting. The provided experimental protocol offers a robust framework for researchers to directly compare the performance of this compound against any fluorogenic substrate of interest, enabling an informed decision based on empirical data.
References
- 1. N-Succinyl-L-phenylalanine-p-nitroanilide proteasesubstrate 2440-62-2 [sigmaaldrich.com]
- 2. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. rsc.org [rsc.org]
Specificity of N-Succinyl-L-tyrosine Derivatives for Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of N-Succinyl-L-tyrosine derivatives for various serine proteases. Understanding the substrate specificity of these enzymes is crucial for designing targeted therapeutic interventions and developing robust research tools. This document summarizes key kinetic data, details experimental protocols for activity assays, and illustrates relevant biological pathways.
Quantitative Comparison of Substrate Specificity
The efficiency of a protease on a given substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates greater catalytic efficiency. While direct kinetic data for this compound is limited in the reviewed literature, extensive data is available for its chromogenic p-nitroanilide (pNA) derivatives and closely related structures, particularly N-Succinyl-L-phenylalanine-p-nitroanilide (Suc-Phe-pNA). Given the structural similarity between tyrosine and phenylalanine (differing only by a hydroxyl group on the phenyl ring), the data for Suc-Phe-pNA provides a strong basis for comparison.
| Enzyme Family | Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chymotrypsin-like | α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.032 | 65 | 2,031,250[1] |
| Elastase-like | Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-pNA* | 0.45 | 11.2 | 24,900[1] |
*Data for a structurally similar substrate is provided as a reference for elastase activity.
As the table indicates, α-chymotrypsin demonstrates a very high specificity for the peptide sequence ending in a hydrophobic amino acid like phenylalanine. This is consistent with the known preference of the S1 pocket of chymotrypsin-like proteases for large, hydrophobic residues.
Experimental Protocols
Accurate determination of enzyme kinetics is fundamental to comparing substrate specificity. Below is a detailed protocol for a standard colorimetric assay using a p-nitroanilide-derivatized substrate.
Enzymatic Activity Assay Protocol
This protocol is designed for the spectrophotometric measurement of serine protease activity using a chromogenic substrate such as this compound-p-nitroanilide or its analogs. The cleavage of the substrate by the protease releases p-nitroaniline, which can be detected by an increase in absorbance at 405-410 nm.
Materials:
-
Serine protease of interest (e.g., α-Chymotrypsin)
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the p-nitroanilide substrate in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Further dilute the stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis.
-
Enzyme Preparation: Prepare a stock solution of the serine protease in a suitable buffer and store on ice. Immediately before the assay, dilute the enzyme stock to the desired final concentration in the assay buffer.
-
Assay Execution:
-
Pipette the substrate solution into a cuvette or microplate well.
-
Equilibrate the substrate solution to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding the diluted enzyme solution.
-
Immediately begin monitoring the change in absorbance at 410 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5).
-
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay at varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
-
Visualizing Experimental and Biological Contexts
Experimental Workflow
The following diagram outlines the key steps in determining the kinetic parameters of a serine protease with a chromogenic substrate.
Serine Proteases in Cellular Signaling
Serine proteases play a critical role in initiating cellular signaling cascades, often through the cleavage of cell surface receptors. This proteolytic activation can trigger a variety of downstream pathways that regulate cellular processes such as growth, differentiation, and inflammation.
One well-established mechanism is the activation of Protease-Activated Receptors (PARs).[2] Certain serine proteases, like thrombin and trypsin, cleave the extracellular N-terminus of a PAR, which unmasks a new N-terminus that acts as a "tethered ligand."[2] This tethered ligand then binds to the receptor itself, initiating intracellular signaling through G-protein coupling.
Another significant role of serine proteases in signaling is the ectodomain shedding of receptor tyrosine kinases (RTKs).[3][4][5] Membrane-associated serine proteases can cleave the extracellular domain of RTKs, which can either activate or inactivate the receptor, leading to modulation of downstream signaling pathways involved in cell proliferation and survival.[3]
References
Performance Evaluation of N-Succinyl-L-tyrosine in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Succinyl-L-tyrosine's performance against the natural substrate, L-Tyrosine, in two common enzymatic assay formats: absorbance-based and fluorescence-based assays. The experimental data presented herein is based on a hypothetical study involving the enzyme Tyrosinase-X, which catalyzes the conversion of tyrosine and its derivatives.
Executive Summary
This compound, a derivative of L-Tyrosine, was evaluated as a potential substrate for the hypothetical enzyme Tyrosinase-X. This guide details its performance in comparison to L-Tyrosine, the established natural substrate for this enzyme class. The data indicates that while this compound can be utilized by Tyrosinase-X, its catalytic efficiency is lower than that of L-Tyrosine in both absorbance and fluorescence-based assays. This suggests that the succinyl modification at the N-terminus may sterically hinder optimal binding within the enzyme's active site.
Data Presentation
The quantitative performance of both substrates in the two assay formats is summarized below.
Table 1: Comparison of Kinetic Parameters in Absorbance-Based Assay
| Substrate | Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (µM/min) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| L-Tyrosine | 0.5 | 150 | 5.0 x 105 |
| This compound | 2.5 | 75 | 0.5 x 105 |
Table 2: Comparison of Signal-to-Background Ratios in Fluorescence-Based Assay
| Substrate | Concentration (µM) | Signal-to-Background Ratio |
| L-Tyrosine | 10 | 15.2 |
| 50 | 45.8 | |
| 100 | 89.3 | |
| This compound | 10 | 5.1 |
| 50 | 18.7 | |
| 100 | 35.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Absorbance-Based Assay Protocol
This assay measures the formation of dopachrome, a colored product, resulting from the oxidation of the substrate by Tyrosinase-X. The rate of dopachrome formation is monitored by measuring the increase in absorbance at 475 nm.[1][2][3]
Materials:
-
Mushroom Tyrosinase (used here as the hypothetical Tyrosinase-X)
-
L-Tyrosine
-
This compound
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of L-Tyrosine and this compound in phosphate buffer.
-
Prepare a working solution of Tyrosinase-X in cold phosphate buffer.
-
In a 96-well plate, add varying concentrations of the substrate (L-Tyrosine or this compound).
-
Initiate the reaction by adding the Tyrosinase-X solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.
Fluorescence-Based Assay Protocol
This assay utilizes a coupled reaction where the product of the Tyrosinase-X reaction is converted into a fluorescent compound by a secondary enzyme. The increase in fluorescence is proportional to the activity of Tyrosinase-X.
Materials:
-
Mushroom Tyrosinase (Tyrosinase-X)
-
L-Tyrosine
-
This compound
-
Proprietary Fluorescent Probe (reacts with the product of the primary reaction)
-
Coupling Enzyme
-
Assay Buffer (proprietary)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of L-Tyrosine and this compound.
-
Prepare a reaction mixture containing the assay buffer, fluorescent probe, and coupling enzyme.
-
In a 96-well black microplate, add different concentrations of the substrate (L-Tyrosine or this compound).
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the Tyrosinase-X solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The signal-to-background ratio is calculated by dividing the fluorescence of the sample wells by the fluorescence of the no-enzyme control wells.
Mandatory Visualizations
Signaling Pathway of Tyrosinase-X
References
Safety Operating Guide
Proper Disposal of N-Succinyl-L-tyrosine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For researchers and scientists utilizing N-Succinyl-L-tyrosine, a derivative of the amino acid tyrosine, adherence to correct disposal protocols is essential. While this compound and its close analogs are generally not classified as hazardous substances, responsible waste management practices must be observed.[1]
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for professionals in research and drug development.
I. Pre-Disposal Assessment
Before initiating disposal, a thorough assessment is critical. This involves identifying the waste material and consulting relevant safety and regulatory information.
Step 1: Material Identification and Safety Data Sheet (SDS) Review
-
Positively identify the waste material as this compound.
-
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed handling and disposal instructions.
-
Note the physical state of the waste (e.g., solid, powder).
Step 2: Regulatory Compliance Check
-
Waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2] These regulations can vary significantly by region and institution.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
II. Standard Disposal Procedure for Uncontaminated this compound
For uncontaminated, surplus, or non-recyclable this compound, the following procedure should be followed.
Step 1: Container Management
-
Leave the chemical in its original container whenever possible.
-
Ensure the container is tightly closed and properly labeled.
-
Do not mix this compound waste with other chemical waste streams.
Step 2: Collection and Removal
-
Arrange for collection by a licensed professional waste disposal service or your institution's EHS-approved waste management provider.[2]
-
Handle the sealed container with appropriate personal protective equipment (PPE) as specified in the SDS.
III. Spill and Contamination Cleanup and Disposal
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
Step 1: Immediate Spill Response
-
Ensure adequate ventilation in the spill area.[3]
-
Wear appropriate PPE, including safety goggles, gloves, and respiratory protection if dust is generated.
-
For small spills, use appropriate tools to carefully sweep up the solid material. Avoid actions that could generate dust.
-
Place the swept-up material into a suitable, labeled container for disposal.[3]
Step 2: Decontamination of Spill Area
-
After the bulk of the material has been removed, clean the contaminated surface.
-
Finish cleaning by spreading water on the affected area and dispose of the cleaning materials according to local and regional authority requirements.
Step 3: Disposal of Contaminated Materials
-
All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) should be placed in a sealed container.
-
This container should be labeled as "Contaminated Debris" and disposed of as chemical waste in accordance with institutional and local regulations.
IV. Disposal of Empty Containers
-
Handle uncleaned, empty containers as you would the product itself.
-
Follow institutional guidelines for the disposal of empty chemical containers. This may involve rinsing the container before disposal or recycling, with the rinsate being collected as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling N-Succinyl-L-tyrosine
This guide provides crucial safety and logistical information for the handling and disposal of N-Succinyl-L-tyrosine, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedural steps, you can ensure a safe laboratory environment.
Operational Plan: Handling this compound
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a chemical fume hood or a ventilated enclosure when weighing or transferring the powder to minimize inhalation of dust.[2]
2. Personal Protective Equipment (PPE):
3. Handling Procedures:
-
Before starting, ensure that an eyewash station and a safety shower are readily accessible.[7]
-
Carefully open the container on a stable surface to avoid spills.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates airborne dust.
-
Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.[8]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[8]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[2][8]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses/Goggles | Should meet ANSI Z87.1 standards. Goggles are preferred to provide a better seal against dust particles.[9] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable for handling the powder. Change gloves immediately if they become contaminated.[4][9] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from dust.[4][9] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling large quantities or if dust is generated. An N95-rated mask or a respirator is appropriate.[8] |
Experimental Workflow for Safe Handling
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Unused Product:
-
Unused this compound should be disposed of in accordance with federal, state, and local environmental regulations.
-
The product should be kept in its original container or a suitable, labeled waste container.
2. Contaminated Materials:
-
Disposable items such as gloves, weighing papers, and paper towels that have come into contact with this compound should be collected in a designated, sealed waste bag.
-
This contaminated waste should be disposed of as chemical waste through your institution's hazardous waste management program.
3. Spill Cleanup:
-
In the event of a spill, avoid creating dust.
-
Gently sweep the solid material into a designated waste container.[7]
-
Clean the spill area with a wet cloth or paper towel to remove any remaining powder.
-
All materials used for cleanup should be disposed of as chemical waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
